Aminosalicylate Sodium
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.
See also: this compound; aminosalicylic acid (component of).
Properties
IUPAC Name |
sodium;4-amino-2-hydroxybenzoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na.2H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;;/h1-3,9H,8H2,(H,10,11);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUQJDAYXZXBOT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65-49-6 (Parent) | |
| Record name | Aminosalicylate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5036638 | |
| Record name | Sodium 4-aminosalicylate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | p-Aminosalicylic acid sodium salt dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19992 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6018-19-5 | |
| Record name | Aminosalicylate sodium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-aminosalicylate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5036638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-aminosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOSALICYLATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S38B9W6AXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aminosalicylate Sodium in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminosalicylate sodium, also known as para-aminosalicylic acid (PAS), is a crucial second-line bacteriostatic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its efficacy stems from its role as a prodrug that targets the essential folate biosynthesis pathway in Mycobacterium tuberculosis. This guide provides a detailed examination of the molecular mechanism of action of PAS, from its uptake and metabolic activation to the inhibition of its ultimate target. We present a synthesis of key quantitative data, detailed experimental protocols for studying its mechanism, and visual representations of the involved pathways and workflows to support further research and drug development efforts in this area.
Introduction
First introduced in the 1940s, para-aminosalicylic acid (PAS) was one of the earliest effective treatments for tuberculosis.[1] With the rise of MDR-TB, PAS has seen a resurgence in clinical use as a vital component of combination therapy.[2] Understanding its precise mechanism of action is critical for optimizing its use, overcoming resistance, and developing novel therapeutics that may leverage similar pathways.
This document details the current understanding that PAS is not directly active but requires intracellular bioactivation. It functions as a competitive substrate analog, hijacking the mycobacterial folate pathway to produce a potent inhibitor of a key downstream enzyme, Dihydrofolate Reductase (DHFR).
The Core Mechanism of Action: A Prodrug Approach
The central mechanism of PAS action is a sophisticated example of metabolic poisoning. The drug, a structural analog of para-aminobenzoic acid (PABA), is mistakenly incorporated into the folate synthesis pathway, leading to the production of a non-functional and inhibitory folate analog.
Metabolic Activation of PAS
The activation of PAS is a two-step enzymatic process within the mycobacterial cell:
-
Dihydropteroate (B1496061) Synthase (DHPS): PAS acts as a competitive substrate for DHPS (encoded by folP1), the enzyme that normally catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. DHPS incorporates PAS to form a hydroxylated dihydropteroate analog.[2][3]
-
Dihydrofolate Synthase (DHFS): The resulting hydroxylated intermediate is then utilized as a substrate by DHFS (encoded by folC), which adds a glutamate (B1630785) moiety to create the final active antimetabolite, a hydroxyl dihydrofolate compound.[2][3]
Target Inhibition: Dihydrofolate Reductase (DHFR)
The hydroxyl dihydrofolate antimetabolite is a potent inhibitor of Dihydrofolate Reductase (DHFR) (encoded by dfrA).[2] DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital precursor for the synthesis of purines, thymidine, and certain amino acids.[4] By inhibiting DHFR, the PAS-derived antimetabolite depletes the pool of tetrahydrofolate, thereby halting DNA synthesis and bacterial growth.[2]
Additional Potential Targets
While DHFR is the primary target, some evidence suggests a multi-targeted mechanism. The bioactive metabolite of PAS has also been found to inhibit flavin-dependent thymidylate synthase (FDTS), an enzyme encoded by thyX, which provides an alternative route for thymidylate synthesis.[1]
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic activation of PAS and its subsequent inhibition of the folate pathway in M. tuberculosis.
Mechanisms of Resistance
Resistance to PAS in M. tuberculosis primarily arises from mutations that prevent the formation or action of the inhibitory antimetabolite.
-
Mutations in folC : Alterations in the Dihydrofolate Synthase (DHFS) enzyme can prevent the conversion of the hydroxylated dihydropteroate intermediate into the final active DHFR inhibitor. This is a common mechanism found in PAS-resistant clinical isolates.[5]
-
Mutations in thyA : Mutations in the gene encoding thymidylate synthase A are also frequently associated with PAS resistance. While the exact reason is still under investigation, it is thought to be related to perturbations in the overall folate pool.
-
Overexpression of dfrA : Increased expression of the target enzyme, DHFR, can titrate out the inhibitor, requiring higher concentrations of PAS to achieve a bacteriostatic effect.[2]
-
Overexpression of ribD : The ribD gene encodes a bifunctional enzyme with putative DHFR activity. Overexpression of RibD can provide a functional bypass to the inhibited DfrA, thus conferring resistance to PAS.[2]
Quantitative Data
The following tables summarize key quantitative data related to the activity of PAS and its metabolites against M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MIC) of PAS against M. tuberculosis
| Strain | Method | MIC (µg/mL) | Reference |
| H37Rv (Wild-Type) | MGIT 960 | 0.25 | [6] |
| Clinical Isolates (Wild-Type) | MGIT 960 | 0.5 - 2.0 | [6] |
| Clinical Isolates (thyA mutants) | MGIT 960 | > 32 | [5] |
| Clinical Isolates (folC mutants) | MGIT 960 | 4.0 - >32 | [5] |
| Clinical Isolates (dfrA upstream mutant) | MGIT 960 | ≥ 4 | [6] |
Table 2: Enzyme Inhibition Kinetics
| Enzyme | Inhibitor | Parameter | Value | Reference |
| DHPS (FolP1) | p-Aminobenzoic Acid (PABA) | Km | 11.4 ± 0.1 µM | [2] |
| DHPS (FolP1) | This compound (PAS) | Km | 17.7 ± 0.1 µM | [2] |
| DHFR (DfrA) | PAS-Metabolite (PAS-M) | Ki | 750 nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of PAS's mechanism of action.
Protocol for Determining Minimum Inhibitory Concentration (MIC) of PAS
This protocol is adapted from the BACTEC™ MGIT™ 960 System methodology.[6]
-
Preparation of Drug Solutions: Prepare a stock solution of PAS in sterile distilled water. Perform serial two-fold dilutions to obtain working solutions that will result in final concentrations of 0.25, 0.5, 1, 2, 4, 8, 16, and 32 µg/mL in the MGIT tubes.
-
Inoculum Preparation: From a fresh culture of M. tuberculosis on Löwenstein-Jensen medium, prepare a suspension in sterile saline to a density of 0.5 McFarland standard. Dilute this suspension 1:5 with sterile saline.
-
Inoculation of MGIT Tubes:
-
For each drug concentration, add 0.8 mL of MGIT Growth Supplement and 0.1 mL of the corresponding PAS working solution to a 7-mL MGIT tube.
-
Add 0.5 mL of the diluted bacterial inoculum to each drug-containing tube.
-
For the drug-free growth control, further dilute the inoculum 1:100 with sterile saline and add 0.5 mL to a control MGIT tube.
-
-
Incubation and Reading: Place the tubes in the BACTEC MGIT 960 instrument and incubate at 37°C. The instrument will automatically monitor for fluorescence development, which is proportional to bacterial growth (Growth Index - GI).
-
MIC Determination: The MIC is defined as the lowest PAS concentration that maintains a GI of <100 at the time when the drug-free growth control reaches a GI of >400.
Protocol for Selection of Spontaneous PAS-Resistant Mutants
This protocol describes the in vitro generation of resistant mutants through selective pressure on agar (B569324) plates.[7]
-
Initial Culture: Inoculate 10 mL of Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) with a single colony of a susceptible M. tuberculosis strain (e.g., H37Rv). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.6-0.8).
-
Selective Plating: Prepare Middlebrook 7H10 or 7H11 agar plates containing PAS at concentrations that are multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC).
-
Inoculation: Plate a high density of cells (approximately 10⁸ colony-forming units, CFUs) from the liquid culture onto each PAS-containing plate and a drug-free control plate.
-
Incubation and Selection: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation and Purification: Colonies that grow on the drug-containing plates are potential resistant mutants. Pick individual colonies and streak them onto fresh drug-containing agar plates to isolate pure clones.
-
Confirmation and Characterization: Confirm the level of resistance of the purified isolates by re-determining the MIC (Protocol 6.1). Sequence relevant genes (folC, thyA, dfrA, ribD) to identify resistance-conferring mutations.
Protocol for M. tuberculosis DHFR Enzyme Activity Assay
This protocol is a generalized method for measuring DHFR activity by monitoring NADPH oxidation.
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
50 mM phosphate (B84403) buffer (pH 7.5)
-
100 µM NADPH
-
Purified recombinant M. tuberculosis DHFR (approximately 10 nM)
-
-
Inhibitor Addition (for IC50/Ki determination): Add varying concentrations of the inhibitor (e.g., PAS-derived antimetabolite) to the wells. Include a no-inhibitor control. Pre-incubate the enzyme with the inhibitor for 5-10 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding the substrate, dihydrofolate (DHF), to a final concentration of approximately 10-100 µM.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of NADPH oxidation is directly proportional to DHFR activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km for DHF is known.
Experimental Workflow Visualization
The following diagram outlines the workflow for the selection and characterization of PAS-resistant M. tuberculosis mutants.
Conclusion
This compound remains an important tool in the fight against drug-resistant tuberculosis. Its mechanism as a prodrug that poisons the essential folate pathway is a testament to the intricate biochemical interactions that can be exploited for therapeutic benefit. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the scientific community to address the challenges of PAS resistance and to guide the development of next-generation antifolates against Mycobacterium tuberculosis.
References
- 1. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potency boost of a Mycobacterium tuberculosis dihydrofolate reductase inhibitor by multienzyme F420H2-dependent reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Characterization of Novel Aminosalicylate Sodium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel aminosalicylate sodium derivatives. Aminosalicylates, such as 5-aminosalicylic acid (5-ASA), are a cornerstone in the management of inflammatory bowel disease (IBD). The development of novel derivatives aims to improve targeted drug delivery to the colon, enhance therapeutic efficacy, and reduce side effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to support researchers in this field.
Introduction to Aminosalicylate Derivatives
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the active component of several aminosalicylate drugs. Its therapeutic effect is primarily localized to the colonic mucosa, where it exerts anti-inflammatory effects. However, 5-ASA is readily absorbed in the upper gastrointestinal tract, which can lead to systemic side effects and reduced efficacy in the colon. To overcome this, various prodrugs and modified-release formulations have been developed. This guide focuses on the synthesis and characterization of novel aminosalicylate derivatives designed for colon-specific drug delivery and enhanced biological activity.
Synthesis of Novel Aminosalicylate Derivatives
This section details the synthetic protocols for novel aminosalicylate derivatives, providing a foundation for their laboratory preparation.
Synthesis of 5-Aminosalicylic Acid-Alanine (5-ASA-ALA)
A promising approach to colon-specific delivery is the conjugation of 5-ASA with an amino acid, such as alanine (B10760859). The resulting amide bond is designed to be stable in the upper gastrointestinal tract and cleaved by bacterial enzymes in the colon, releasing the active 5-ASA.
Experimental Protocol: [1]
Step 1: Synthesis of 5-Nitrosalicyl-alanine methyl ester
-
Dissolve 5-nitrosalicylic acid (5 g, 27.3 mmol) in 170 ml of anhydrous ethyl acetate (B1210297).
-
Cool the solution to 0°C with stirring.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (7.2 g, 35 mmol) in anhydrous ethyl acetate dropwise over 2 hours, maintaining the temperature at 0°C.
-
Add alanine methyl ester (3.1 g, 30 mmol) to the mixture.
-
Allow the reaction to stir at room temperature for 10 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Extract the filtrate three times with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-nitrosalicyl-alanine methyl ester.
Step 2: Synthesis of 5-Aminosalicyl-alanine methyl ester
-
Dissolve 5-nitrosalicyl-alanine methyl ester (2.7 g, 10.0 mmol) and 10% palladium on carbon (200 mg) in 30 mL of methanol.
-
Transfer the solution to a Parr pressure reactor.
-
Hydrogenate the mixture at 50 psi for 3 hours.
-
After the reaction is complete, filter the solution to remove the catalyst.
-
Evaporate the solvent under vacuum to obtain 5-aminosalicyl-alanine methyl ester.
Step 3: Synthesis of 5-ASA-ALA
-
Dissolve the 5-aminosalicyl-alanine methyl ester from the previous step in 30 ml of a 1M sodium hydroxide (B78521) solution.
-
React for 2 hours under a nitrogen atmosphere to hydrolyze the ester.
-
Adjust the pH of the mixture to 3-4 with a suitable acid to precipitate the product.
-
Collect the resulting white solid by filtration, wash with cold water, and dry to yield 5-ASA-ALA.
Synthesis Workflow for 5-ASA-ALA
References
A Technical Guide to the Inhibition of Bacterial Folic Acid Synthesis by Aminosalicylate Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminosalicylate sodium, the salt of para-aminosalicylic acid (PAS), is a bacteriostatic agent primarily used in the treatment of multidrug-resistant tuberculosis.[1][2][3] For many years, its mechanism of action was thought to be analogous to sulfonamides—competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). However, recent research has elucidated a more complex and unique mechanism. This compound acts as a prodrug that is incorporated into the bacterial folic acid synthesis pathway, leading to the production of an antimetabolite that ultimately inhibits dihydrofolate reductase (DHFR).[1][4][5] This guide provides an in-depth analysis of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in antimicrobial drug development.
Introduction: The Evolving Understanding of Aminosalicylate Action
Folic acid (folate) is an essential cofactor for the synthesis of nucleotides and certain amino acids, making the folate biosynthesis pathway a critical target for antimicrobial agents.[2][6] Unlike mammals, who obtain folate from their diet, many bacteria must synthesize it de novo, providing a basis for selective toxicity.[6]
Para-aminosalicylic acid (PAS), typically administered as its sodium salt, is a structural analog of para-aminobenzoic acid (pABA), a key substrate in the folate pathway.[7][8] This structural similarity led to the long-held hypothesis that PAS, like sulfonamides, directly competes with pABA to inhibit dihydropteroate synthase (DHPS).[7][9] While this competitive aspect at the DHPS binding site plays a role, the primary antibacterial effect is not due to direct enzyme inhibition but rather through its metabolic conversion into a potent inhibitor of a downstream enzyme.[1][4][7]
The Prodrug Mechanism of Action
The current understanding is that this compound functions as a prodrug. Instead of simply blocking an enzyme, it is actively metabolized by the very pathway it aims to disrupt, creating a "poisoned" intermediate.
The key steps are as follows:
-
Substrate Mimicry and Incorporation : As a pABA analog, PAS is recognized by dihydropteroate synthase (DHPS) and acts as an alternative substrate.[7] It is then incorporated into the folate pathway.
-
Metabolic Activation : DHPS catalyzes the condensation of PAS with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). The resulting product is then further processed by dihydrofolate synthase (DHFS), leading to the formation of a hydroxyl dihydrofolate antimetabolite (2'-hydroxy-7,8-dihydrofolate).[1][4][8][10]
-
Inhibition of Dihydrofolate Reductase (DHFR) : This novel hydroxyl dihydrofolate analog acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1][4][5]
-
Disruption of Folate Metabolism : The inhibition of DHFR blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to a bacteriostatic effect.[2][4]
This mechanism is distinct from sulfonamides, which are poor inhibitors of M. tuberculosis DHPS and do not effectively treat tuberculosis.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its relationship to the bacterial folate synthesis pathway.
Quantitative Data
The affinity of PAS for dihydropteroate synthase (DHPS) is comparable to that of the natural substrate, pABA, which underscores its ability to effectively enter the folate pathway.
| Compound | Enzyme | Parameter | Value (µM) | Organism |
| p-Aminobenzoic acid (pABA) | DHPS | Km | 11.4 ± 0.1 | Mycobacterium tuberculosis |
| p-Aminosalicylic acid (PAS) | DHPS | Km | 17.7 ± 0.1 | Mycobacterium tuberculosis |
Table 1: Michaelis-Menten constants (Km) of pABA and PAS for DHPS, indicating that PAS is an efficient substrate.[1]
Experimental Protocols
The elucidation of the this compound mechanism relies on several key experimental techniques. Below are outlines of the core protocols.
DHPS Enzymatic Assay (Spectrophotometric)
This assay determines if a compound acts as a substrate or inhibitor of DHPS by measuring enzyme activity.[11] A coupled assay is often used where the product of DHPS, dihydropteroate, is reduced by an excess of DHFR, and the concurrent oxidation of NADPH is monitored.[11][12]
Objective: To measure the kinetic parameters (Km, Vmax) of DHPS with pABA and PAS.
Materials:
-
Recombinant DHPS and DHFR enzymes
-
Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), pABA, PAS
-
Cofactor: NADPH
-
Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[13]
-
96-well UV-transparent microplate
-
Spectrophotometer (microplate reader) capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the substrate (pABA or PAS) in the assay buffer.
-
Prepare an enzyme mix containing a fixed concentration of DHPS and an excess of DHFR in the assay buffer.
-
Prepare a solution of NADPH and DHPPP in the assay buffer.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add the substrate dilution (pABA or PAS).
-
Add the enzyme mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH/DHPPP solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader (pre-set to 37°C).
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each substrate concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Liquid Chromatography-Mass Spectrometry (LC/MS) for Metabolite Identification
This protocol is used to confirm that PAS is incorporated into the folate pathway by identifying the resulting metabolites.
Objective: To detect the formation of hydroxyl dihydropteroate from the reaction of DHPS with PAS and DHPPP.
Materials:
-
Reaction mixture from a scaled-up DHPS assay containing PAS as the substrate.
-
LC/MS system (e.g., Q-TOF or Triple Quadrupole).
-
Appropriate columns and mobile phases for separating folate-related compounds.
Procedure:
-
Sample Preparation:
-
Run the DHPS enzymatic reaction with PAS for a sufficient duration to allow product formation.
-
Stop the reaction (e.g., by adding a quenching solution like acetonitrile).
-
Centrifuge to remove precipitated protein and collect the supernatant.
-
-
LC/MS Analysis:
-
Inject the supernatant into the LC/MS system.
-
Separate the components using a suitable chromatographic method.
-
Analyze the eluent by mass spectrometry in full scan mode to find the mass-to-charge ratio (m/z) corresponding to the expected product (hydroxyl dihydropteroate).[1]
-
Perform tandem MS (MS/MS) on the parent ion to confirm its structure by fragmentation analysis.[1]
-
Conclusion and Future Directions
The understanding of this compound's mechanism of action has evolved from a simple competitive inhibitor model to a more sophisticated prodrug concept. It poisons the bacterial folate pathway by being bioactivated into a potent inhibitor of DHFR.[1][4] This detailed understanding is critical for overcoming drug resistance and for the rational design of new antifolate agents. Future research may focus on identifying vulnerabilities in the bioactivation process or designing novel prodrugs that exploit similar "poisoned pathway" mechanisms in other bacterial metabolic routes. The methodologies described herein provide a robust framework for such investigations.
References
- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 3. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]
- 4. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The aminosalicylate - folate connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
In-Vitro Anti-inflammatory Effects of Sodium 4-Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-aminosalicylate (4-ASA), a structural isomer of the well-established anti-inflammatory agent 5-aminosalicylic acid (5-ASA), has demonstrated significant anti-inflammatory properties in various in-vitro models. Historically used as an antitubercular agent, its potential as a modulator of inflammatory responses has garnered increasing interest. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory effects of sodium 4-aminosalicylate, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanisms of Anti-inflammatory Action
The in-vitro anti-inflammatory activity of sodium 4-aminosalicylate is attributed to several key mechanisms:
-
Inhibition of the NF-κB Signaling Pathway: A primary mechanism of action for 4-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. 4-ASA has been shown to inhibit the phosphorylation of IκBα by IκB kinase α (IKKα), preventing the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus.[1] This ultimately leads to a downregulation of the expression of pro-inflammatory genes.
-
Modulation of Arachidonic Acid Metabolism: Sodium 4-aminosalicylate influences the metabolic pathways of arachidonic acid, a key precursor for pro-inflammatory mediators. Specifically, it has been observed to decrease the synthesis of leukotriene B4 (LTB4) in a dose-dependent manner without significantly altering the production of prostaglandin (B15479496) E2 (PGE2).[2]
-
Antioxidant Activity: 4-ASA exhibits potent radical scavenging properties, reacting promptly with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2] This antioxidant activity contributes to its anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory cascade.
-
Modulation of Intracellular Signaling: The compound has been shown to influence other intracellular signaling events, such as increasing the levels of inositol (B14025) 1,4,5-trisphosphate in macrophages, suggesting an impact on calcium signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the in-vitro anti-inflammatory effects of sodium 4-aminosalicylate from various studies.
| Assay | Cell/System Type | 4-ASA Concentration | Observed Effect | Reference |
| NF-κB Signaling | YAMC (mouse intestinal epithelial cells) cell lysate | 100 nM | Inhibition of IKKα-mediated phosphorylation of IκBα | [1] |
| Leukotriene B4 (LTB4) Synthesis | Isolated human colonic mucosal cells | 0.1 mM | Dose-related decrease in LTB4 synthesis | [2] |
| Prostaglandin E2 (PGE2) Synthesis | Isolated human colonic mucosal cells | Not specified | No alteration in PGE2 production | [2] |
| Intracellular Calcium Signaling | Mouse peritoneal macrophages | 20 mM | 260% increase in inositol 1,4,5-trisphosphate levels | [2] |
| Antioxidant Activity | Cell-free system | Not specified | Potent radical scavenger activity (reacts with DPPH) | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory effects of sodium 4-aminosalicylate.
NF-κB Inhibition Assay: In-Vitro Kinase Assay
This protocol is adapted from studies investigating the effect of salicylates on IKKα activity.[1]
Objective: To determine the direct inhibitory effect of sodium 4-aminosalicylate on the phosphorylation of IκBα by IKKα.
Materials:
-
YAMC (Young Adult Mouse Colon) epithelial cells
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer
-
Anti-IKKα antibody
-
Protein A/G agarose (B213101) beads
-
Recombinant GST-IκBα protein
-
Kinase buffer
-
[γ-³²P]ATP
-
Sodium 4-aminosalicylate solution
-
SDS-PAGE gels and blotting equipment
-
Anti-IκBα antibody
-
Autoradiography film or digital imager
Procedure:
-
Cell Culture and Stimulation: Culture YAMC cells to confluence. Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 10 minutes) to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of IKKα: Incubate the cell lysates with an anti-IKKα antibody overnight at 4°C. Add protein A/G agarose beads to pull down the IKKα-antibody complexes.
-
In-Vitro Kinase Reaction:
-
Wash the immunoprecipitated IKKα beads several times.
-
Resuspend the beads in kinase buffer.
-
Add recombinant GST-IκBα as the substrate.
-
Add sodium 4-aminosalicylate at the desired final concentration (e.g., 100 nM).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
SDS-PAGE and Autoradiography:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Expose the membrane to autoradiography film or a digital imager to detect the phosphorylated GST-IκBα.
-
Perform western blotting with an anti-IκBα antibody to confirm equal loading of the substrate.
-
Arachidonic Acid Metabolite Measurement: Leukotriene B4 and Prostaglandin E2 Assay
This protocol is based on studies evaluating the effect of aminosalicylates on eicosanoid production in colonic mucosal cells.[2]
Objective: To quantify the effect of sodium 4-aminosalicylate on the production of LTB4 and PGE2.
Materials:
-
Human colonic biopsy samples
-
Cell isolation medium (e.g., containing EDTA and DTT)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Sodium 4-aminosalicylate solution
-
Enzyme immunoassay (EIA) kits for LTB4 and PGE2
-
Spectrophotometer
Procedure:
-
Isolation of Colonic Mucosal Cells:
-
Obtain fresh colonic biopsies.
-
Wash the biopsies and incubate them in a cell isolation medium to detach the epithelial cells.
-
Filter the cell suspension to remove undigested tissue.
-
Wash and resuspend the isolated cells in the incubation buffer.
-
-
Cell Incubation and Treatment:
-
Aliquot the cell suspension into tubes.
-
Add sodium 4-aminosalicylate at various concentrations (e.g., 0.1 mM).
-
Incubate the cells at 37°C for a specific time period (e.g., 30-60 minutes).
-
-
Sample Collection and Analysis:
-
Centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatant for the measurement of secreted LTB4 and PGE2.
-
Quantify the concentrations of LTB4 and PGE2 in the supernatants using specific EIA kits according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentrations of LTB4 and PGE2 based on the standard curves.
-
Compare the levels of LTB4 and PGE2 in the 4-ASA-treated samples to the untreated control samples.
-
Antioxidant Activity Assay: DPPH Radical Scavenging
This is a general protocol for assessing the free radical scavenging activity of a compound.
Objective: To determine the antioxidant capacity of sodium 4-aminosalicylate by measuring its ability to scavenge the DPPH radical.
Materials:
-
Sodium 4-aminosalicylate solution at various concentrations
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of sodium 4-aminosalicylate in methanol.
-
-
Reaction Mixture:
-
In a microplate or cuvette, mix the sodium 4-aminosalicylate solution with the DPPH solution.
-
Prepare a control sample containing methanol instead of the 4-ASA solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of scavenging activity against the concentration of sodium 4-aminosalicylate to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathway modulated by sodium 4-aminosalicylate and a general experimental workflow for assessing its in-vitro anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by sodium 4-aminosalicylate.
Caption: General workflow for in-vitro anti-inflammatory assays.
Conclusion
The available in-vitro evidence strongly suggests that sodium 4-aminosalicylate possesses significant anti-inflammatory properties. Its multifaceted mechanism of action, encompassing the inhibition of the pivotal NF-κB pathway, modulation of arachidonic acid metabolism, and antioxidant effects, makes it a compound of considerable interest for further investigation in the context of inflammatory diseases. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on generating a more comprehensive quantitative dataset, including IC50 values for its various effects, and further delineating the intricacies of its interactions with inflammatory signaling cascades.
References
A Historical Perspective on the Development of Aminosalicylates for Inflammatory Bowel Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the development of aminosalicylates for the treatment of Inflammatory Bowel Disease (IBD). It details the journey from the initial serendipitous discovery of sulfasalazine's efficacy to the rational design of modern mesalamine formulations. This paper includes quantitative data from key clinical trials, detailed experimental protocols from seminal studies, and visualizations of relevant biological pathways and drug development workflows.
The Dawn of Aminosalicylate Therapy: Sulfasalazine (B1682708)
The story of aminosalicylates in IBD begins not with a targeted approach to gut inflammation, but with the treatment of rheumatoid arthritis in the 1940s. Dr. Nanna Svartz, believing that rheumatoid arthritis was caused by an infection, sought to create a drug that combined the antibacterial properties of a sulfa drug with the anti-inflammatory effects of a salicylate. This led to the synthesis of sulfasalazine (salicyl-azo-sulfapyridine), a molecule linking sulfapyridine (B1682706) and 5-aminosalicylic acid (5-ASA) with an azo bond.
While its efficacy in rheumatoid arthritis was debated, a fortuitous observation was made in patients who also suffered from ulcerative colitis (UC): their colitis symptoms improved. This serendipitous finding marked the beginning of aminosalicylate therapy for IBD. Early clinical use quickly established sulfasalazine as a cornerstone treatment for mild to moderate UC.
Unraveling the Active Moiety: The Pivotal Discovery of 5-ASA
Despite its efficacy, sulfasalazine was associated with a high incidence of adverse effects, including nausea, headache, and allergic reactions, which were often attributed to the sulfapyridine component. This prompted researchers to investigate the true mechanism of action of the parent drug.
A landmark study in 1977 by Azad Khan and Sidney Truelove at Oxford University definitively identified 5-ASA (mesalamine or mesalazine) as the active therapeutic moiety of sulfasalazine. Their elegant clinical trial demonstrated that the therapeutic benefit in UC was derived from the 5-ASA component, while the sulfapyridine molecule acted as a carrier to deliver the 5-ASA to the colon, where it was released by bacterial azo-reductases. The sulfapyridine itself had little to no therapeutic effect on colitis and was responsible for the majority of the side effects.
Experimental Protocols: The Azad Khan & Truelove Study (1977)
Objective: To determine the active therapeutic component of sulfasalazine in the treatment of ulcerative colitis.
Study Design: A double-blind, randomized, controlled clinical trial.
Participants: Patients with active, mild to moderate distal ulcerative colitis. Patient eligibility was likely determined based on clinical symptoms and sigmoidoscopic findings, consistent with the assessment methods of the era, such as the Truelove and Witts criteria.
Interventions: Patients were randomly assigned to one of three treatment groups, receiving daily retention enemas for two weeks containing:
-
Sulfasalazine
-
Sulfapyridine
-
5-Aminosalicylic acid (5-ASA)
Preparation of Enemas:
-
The active pharmaceutical ingredients (sulfasalazine, sulfapyridine, or 5-ASA) were compounded into a liquid formulation suitable for rectal administration.
-
The concentration of each component in the enema was calculated to be equivalent to the amount of each metabolite released from a standard oral dose of sulfasalazine.
-
A placebo enema, identical in appearance and vehicle to the active treatments, was used as a control in some parallel studies, though the primary comparison in this study was between the active components.
Outcome Measures:
-
Primary Endpoint: Clinical improvement, assessed through daily patient diaries recording stool frequency, consistency, and the presence of blood.
-
Secondary Endpoints:
-
Sigmoidoscopic assessment: The degree of inflammation was graded by a physician blinded to the treatment allocation before and after the two-week treatment period.
-
Histological analysis: Rectal biopsies were taken before and after treatment and were assessed by a pathologist blinded to the treatment group. Histological improvement was a key endpoint.
-
The Evolution of Mesalamine Formulations: A Quest for Targeted Delivery
The discovery that 5-ASA was the active moiety, and sulfapyridine the cause of most side effects, spurred the development of a new generation of aminosalicylates. The primary challenge was to deliver 5-ASA to the colon, its site of action, while preventing its premature absorption in the upper gastrointestinal tract, which would lead to systemic side effects and reduced efficacy. This led to the creation of various oral mesalamine formulations, which can be broadly categorized into two main strategies: prodrugs and modified-release formulations.
Prodrug Formulations
These formulations link 5-ASA to another molecule via an azo bond, which is cleaved by bacterial enzymes in the colon to release the active drug.
-
Olsalazine (Dipentum®): This formulation consists of two 5-ASA molecules joined by an azo bond. It was designed to deliver twice the amount of 5-ASA per molecule compared to sulfasalazine, without the sulfa-related side effects.
-
Balsalazide (Colazal®): In this prodrug, 5-ASA is linked to an inert carrier molecule, 4-aminobenzoyl-beta-alanine. This carrier is not absorbed and is excreted in the feces, minimizing systemic side effects.
Modified-Release Formulations
These formulations utilize various coating technologies and matrix systems to control the release of 5-ASA until it reaches the desired location in the gastrointestinal tract.
-
pH-Dependent Release (Delayed-Release): These formulations are coated with polymers, such as Eudragit-S or Eudragit-L, that dissolve at a specific pH. For example, Eudragit-S dissolves at a pH of 7.0 or higher, which is typically found in the terminal ileum and colon. Asacol® and Lialda® are examples of such formulations.
-
Time-Dependent Release (Extended-Release): These formulations, such as Pentasa®, encapsulate 5-ASA in microgranules with a semipermeable membrane (ethylcellulose). This allows for the slow and continuous release of the drug throughout the small intestine and colon, independent of pH.
-
Multi-Matrix System (MMX®): This technology, used in Lialda® and Mezavant®, combines a pH-dependent coating with a lipophilic and hydrophilic matrix. This allows for a more even distribution and prolonged release of 5-ASA throughout the entire colon.
The development of these various formulations has provided clinicians with a range of options to tailor treatment to the individual patient's disease location and severity.
Experimental Protocols: Development of a Colon-Targeted Drug Delivery System
The development of a novel colon-targeted drug delivery system for mesalamine typically follows a structured workflow:
Caption: Workflow for the development of a colon-targeted drug delivery system.
Mechanism of Action: A Multifaceted Anti-Inflammatory Effect
The precise mechanism of action of 5-ASA is not fully elucidated but is known to be multifactorial, primarily exerting a topical anti-inflammatory effect on the colonic mucosa. Several key pathways are thought to be involved:
-
Inhibition of Pro-inflammatory Mediators: 5-ASA can inhibit the production of prostaglandins (B1171923) and leukotrienes from the arachidonic acid pathway, both of which are key mediators of inflammation.
-
Scavenging of Reactive Oxygen Species: 5-ASA has antioxidant properties and can scavenge free radicals, which are produced in excess during active inflammation and contribute to tissue damage.
-
Inhibition of Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. 5-ASA has been shown to inhibit the activation of NF-κB.[1]
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that has anti-inflammatory properties in the colon. 5-ASA can act as a ligand for PPAR-γ, leading to its activation and the subsequent downregulation of inflammatory responses.[2]
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and the inhibitory effect of mesalamine.
Caption: PPAR-γ signaling pathway and its activation by mesalamine.
Experimental Protocols: In Vitro Assessment of Mechanism of Action
NF-κB Inhibition Assay (Reporter Gene Assay):
-
Cell Culture: Human colonic epithelial cells (e.g., Caco-2) are cultured in appropriate media.
-
Transfection: Cells are co-transfected with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (for normalization).
-
-
Treatment: After transfection, cells are pre-incubated with varying concentrations of mesalamine or a vehicle control for a specified time (e.g., 30 minutes).
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Interleukin-1β (IL-1β), to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: After a set incubation period (e.g., 4-6 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of mesalamine on NF-κB transcriptional activity is determined by comparing the luciferase activity in mesalamine-treated cells to that in vehicle-treated cells.
PPAR-γ Activation Assay (Reporter Gene Assay):
-
Cell Culture: Suitable cells, such as HT-29 colonic epithelial cells, are cultured.
-
Transfection: Cells are co-transfected with:
-
A reporter plasmid containing the luciferase gene driven by a promoter with Peroxisome Proliferator Response Elements (PPREs).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
-
Treatment: Cells are treated with mesalamine, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control for a specified duration (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activities are measured.
-
Data Analysis: The PPRE-driven luciferase activity is normalized to the control luciferase activity. An increase in luciferase activity in mesalamine-treated cells compared to the vehicle control indicates activation of PPAR-γ.
Quantitative Data from Clinical Trials
The efficacy of various aminosalicylate formulations has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from some of these studies.
Table 1: Efficacy of Sulfasalazine in Ulcerative Colitis
| Study/Parameter | Sulfasalazine | Placebo | p-value |
| Induction of Remission | |||
| Baron et al. (1962) | |||
| - Clinical Improvement | 75% | 31% | <0.001 |
| Maintenance of Remission | |||
| Misiewicz et al. (1965) | |||
| - Relapse Rate at 1 year | 24% | 71% | <0.001 |
| Dissanayake & Truelove (1973) | |||
| - Relapse Rate at 6 months | ~20% | >80% | <0.001 |
Table 2: Comparative Efficacy of Mesalamine Formulations for Induction of Remission in Mild to Moderate Ulcerative Colitis
| Formulation (Daily Dose) | Clinical Remission Rate | Endoscopic Remission Rate | Study |
| pH-Dependent Release | |||
| Asacol (2.4 g) | 34% | 24% | Sutherland et al. (1990) |
| Asacol HD (4.8 g) | 43% | 17% | Kamm et al. (2007) |
| Lialda (2.4 g) | 34% | 29% | Lichtenstein et al. (2007) |
| Lialda (4.8 g) | 29% | 26% | Lichtenstein et al. (2007) |
| Time-Dependent Release | |||
| Pentasa (4 g) | 49% | 29% | Hanauer et al. (1993) |
| Prodrugs | |||
| Olsalazine (3 g) | 24% | - | Meyers et al. (1987) |
| Balsalazide (6.75 g) | 49% | 41% | Green et al. (1998) |
Table 3: Pharmacokinetic Properties of Sulfasalazine and its Metabolites
| Compound | Bioavailability | Half-life (t½) | Primary Route of Elimination |
| Sulfasalazine | <15% | 5-10 hours | Biliary excretion and bacterial azo-reduction |
| Sulfapyridine | >90% (after cleavage) | 6-14 hours | Hepatic metabolism and renal excretion |
| 5-ASA | ~20-30% (after cleavage) | 0.5-1.5 hours | Acetylation and renal excretion |
Conclusion
The development of aminosalicylates for the treatment of IBD is a testament to the power of clinical observation, rigorous scientific investigation, and innovative pharmaceutical development. From the serendipitous discovery of sulfasalazine's efficacy to the rational design of sophisticated colon-targeted delivery systems for mesalamine, this class of drugs has remained a cornerstone of IBD therapy for decades. While newer biologic and small molecule therapies have emerged for more severe disease, aminosalicylates continue to be the first-line treatment for mild to moderate ulcerative colitis, offering a favorable balance of efficacy and safety. Ongoing research into the nuanced mechanisms of action of 5-ASA and the development of novel delivery strategies promise to further refine and optimize the use of this venerable class of anti-inflammatory agents.
References
The Impact of Aminosalicylate Sodium on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminosalicylate sodium, the salt form of 5-aminosalicylic acid (5-ASA) or mesalazine, is a cornerstone in the management of inflammatory bowel disease (IBD). Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties, with a significant mechanism of action being the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the NF-κB cascade. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction: The NF-κB Signaling Pathway in Inflammation
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of a vast array of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB subunits, primarily the p65/RelA and p50 dimer, allowing for their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases, including IBD. Consequently, targeting this pathway has become a major focus for therapeutic intervention.
This compound's Mechanism of Action on NF-κB Signaling
This compound exerts its inhibitory effects on the NF-κB signaling pathway through a multi-faceted approach, primarily by preventing the nuclear translocation of active NF-κB subunits. This is achieved by interfering with key upstream events in the signaling cascade.
Inhibition of IκB Kinase (IKK) Activity
Prevention of IκBα Degradation
By blocking IKK-mediated phosphorylation, this compound effectively prevents the subsequent ubiquitination and proteasomal degradation of IκBα. This leads to the accumulation of IκBα in the cytoplasm, which maintains its inhibitory hold on NF-κB.
Inhibition of p65 Nuclear Translocation
The net result of IKK inhibition and IκBα stabilization is the retention of the NF-κB p65/p50 heterodimer in the cytoplasm. This prevents its translocation to the nucleus and subsequent binding to the promoter regions of target inflammatory genes.
Modulation via Peroxisome Proliferator-Activated Receptor-γ (PPARγ)
Emerging evidence indicates that the anti-inflammatory effects of 5-ASA are also mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory properties[2][3][4][5]. 5-ASA has been shown to increase the expression and activity of PPARγ[2][3]. Activated PPARγ can antagonize the NF-κB pathway through several mechanisms, including the direct interaction with NF-κB components and the induction of anti-inflammatory genes.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the impact of this compound (5-ASA/mesalazine) on various aspects of the NF-κB signaling pathway and related cellular processes.
| Parameter | Drug | Cell Line/System | Concentration | Effect | Reference |
| NF-κB Transcriptional Activity | Mesalazine | Caco-2 cells | 16 mM | Half-maximal inhibition | [6] |
| Mesalazine | Caco-2 cells | 40 mM | Maximal inhibition | [6] | |
| IKKβ Inhibition (in vitro) | Aspirin (B1665792) | - | ~80 µM | IC50 | [1] |
| Cell Proliferation | 5-ASA | HT-29 cells | 30 mM | 63% inhibition | [4] |
| Apoptosis Induction | 5-ASA | HT-29 cells | 30 mM | 75% of cells | [4] |
| Parameter | Drug | System | Concentration | Effect | Reference |
| PPARγ Reporter Gene Activity | 5-ASA | HT-29 cells | 30 mM | ~3-fold induction | [2][3] |
| PPARγ mRNA Expression | 5-ASA | Human colonic biopsies | 1, 30, 50 mM | Dose-dependent increase | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on the NF-κB signaling pathway.
Western Blotting for IκBα Degradation
Objective: To quantify the levels of IκBα protein in response to a pro-inflammatory stimulus in the presence or absence of this compound.
Materials:
-
Cell culture reagents
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound (5-ASA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for different time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against IκBα and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the loading control.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of this compound.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound (5-ASA)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips. Pre-treat with this compound before stimulating with TNF-α.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p65 antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells for each condition to determine the extent of nuclear translocation.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Objective: To measure the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of an NF-κB response element.
Materials:
-
Mammalian cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound (5-ASA)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24-48 hours, pre-treat the cells with this compound for 1 hour before stimulating with TNF-α for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Express the results as a fold change relative to the unstimulated control.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the points of intervention by this compound, and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-depth Technical Guide on the Free Radical Scavenging Properties of 4-Aminosalicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminosalicylate (4-ASA), a structural isomer of the well-known anti-inflammatory agent 5-aminosalicylate (B10771825) (5-ASA), has demonstrated a complex and multifaceted role in cellular and biochemical processes. While its therapeutic applications have been historically linked to its anti-inflammatory and bacteriostatic properties, there is a growing interest in its capacity as a free radical scavenger. This technical guide provides a comprehensive overview of the free radical scavenging properties of 4-aminosalicylate, presenting available quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying mechanisms of action, including its potential involvement in cellular signaling pathways. This document aims to serve as a critical resource for researchers and professionals in drug development and related scientific fields.
Introduction
Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to external stimuli. An imbalance between the production of these radicals and the body's ability to detoxify them leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer. Antioxidants, through their ability to neutralize free radicals, play a crucial role in mitigating oxidative stress.
4-Aminosalicylic acid (4-ASA), also known as para-aminosalicylic acid (PAS), is an aminobenzoic acid and a member of the phenols.[1] While its isomer, 5-aminosalicylic acid (5-ASA), is a well-established free radical scavenger, the antioxidant properties of 4-ASA have been a subject of debate and investigation.[2][3] This guide delves into the existing scientific literature to provide a detailed analysis of the free radical scavenging capabilities of 4-ASA.
Quantitative Analysis of Free Radical Scavenging Activity
The free radical scavenging activity of a compound is typically quantified using various in vitro assays. Each assay targets a specific type of free radical or employs a different mechanism of action. Below is a summary of the available quantitative data for 4-aminosalicylate across different assays.
| Assay Type | Radical Species | Quantitative Data (IC50/Inhibition %) | Reference Compound(s) | Source(s) |
| Superoxide (B77818) Radical Scavenging | Superoxide (O₂⁻) | IC50 = 0.4 mM | 5-ASA (IC50 = 0.4 mM) | [4] |
| Chemiluminescence Assay | Reactive Oxygen Species | 59% inhibition at 20 mM | 5-ASA (93% at 20 mM) | [3] |
Note: IC50 is the concentration of the substance required to inhibit 50% of the free radical activity. A lower IC50 value indicates higher antioxidant activity.
Mechanisms of Action
The mechanisms through which 4-aminosalicylate may exert its antioxidant effects are a subject of ongoing research and some debate. Two primary mechanisms have been proposed: direct radical scavenging and modulation of cellular signaling pathways.
Direct Free Radical Scavenging
The chemical structure of 4-aminosalicylate, featuring a hydroxyl and an amino group on a benzene (B151609) ring, suggests a potential for hydrogen atom or electron donation to neutralize free radicals. The available data indicates that 4-ASA is an effective scavenger of superoxide radicals, with a potency comparable to its isomer, 5-ASA.[4] However, its efficacy against other reactive oxygen species appears to be lower than that of 5-ASA, as suggested by chemiluminescence assays.[3]
One review has controversially stated that 4-ASA is ineffective as a radical scavenger.[2] This highlights the need for further comprehensive studies to fully elucidate its direct scavenging capabilities against a wider range of free radicals.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, the anti-inflammatory and potential antioxidant effects of aminosalicylates may be mediated through their influence on key cellular signaling pathways. While much of the research in this area has focused on 5-ASA, the structural similarity to 4-ASA suggests potential overlaps in their mechanisms of action.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some evidence suggests that the primary anti-inflammatory mechanism of 4-ASA may be through the inhibition of the NF-κB pathway, rather than direct radical scavenging.[2] Inhibition of NF-κB would lead to a downstream reduction in the expression of pro-inflammatory genes, which are often associated with the production of reactive oxygen species.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. While the effect of 4-ASA on this pathway is not well-documented, its structural analog, 5-ASA, has been shown to activate the Nrf2-HO-1 pathway, particularly in its oxidized form.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Oxidative stress can impact this pathway, and antioxidants can modulate its activity. Studies on 5-ASA have suggested its involvement in the PI3K/Akt pathway, although the direct effects of 4-ASA on this pathway remain to be elucidated.
Detailed Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the free radical scavenging properties of compounds like 4-aminosalicylate.
Superoxide Radical Scavenging Assay (Electron Spin Resonance Spectroscopy)
This method provides a direct evaluation of the scavenging of superoxide radicals.
-
Principle: Superoxide radicals are generated in a controlled system and "trapped" by a spin trapping agent to form a stable radical adduct that can be detected and quantified by Electron Spin Resonance (ESR) spectroscopy. The presence of a scavenger reduces the signal intensity of the spin adduct.
-
Reagents:
-
Xanthine (B1682287) Oxidase
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap
-
Phosphate (B84403) buffer (pH 7.4)
-
4-Aminosalicylate solutions of varying concentrations
-
Procedure:
-
Prepare a reaction mixture containing hypoxanthine and DMPO in phosphate buffer.
-
Add the desired concentration of 4-aminosalicylate to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Immediately transfer the mixture to a quartz flat cell.
-
Record the ESR spectrum at specific time intervals.
-
The signal intensity of the DMPO-OOH spin adduct is measured.
-
The percentage of scavenging is calculated by comparing the signal intensity in the presence and absence of 4-aminosalicylate.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of 4-aminosalicylate.
-
-
Instrumentation: X-band ESR spectrometer.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution in methanol (B129727) or ethanol (B145695)
-
4-Aminosalicylate solutions of varying concentrations in a suitable solvent
-
Methanol or ethanol as a blank
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
In a 96-well plate or cuvettes, add a specific volume of 4-aminosalicylate solution at different concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.
-
A control is prepared with the solvent instead of the 4-aminosalicylate solution.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined from a plot of scavenging percentage against the concentration of 4-aminosalicylate.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution
-
Potassium persulfate solution
-
Phosphate buffered saline (PBS) or ethanol
-
4-Aminosalicylate solutions of varying concentrations
-
Trolox (a water-soluble vitamin E analog) as a standard
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of 4-aminosalicylate solution at different concentrations to a 96-well plate or cuvettes.
-
Add the diluted ABTS•+ solution to each well/cuvette and mix.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox.
-
The antioxidant capacity of 4-aminosalicylate is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
-
Principle: Hydroxyl radicals (•OH) are generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The generated hydroxyl radicals can degrade a detector molecule (e.g., deoxyribose or salicylate). The presence of a scavenger competes for the hydroxyl radicals, thus preventing the degradation of the detector molecule.
-
Reagents:
-
FeSO₄ solution
-
EDTA solution
-
H₂O₂ solution
-
Deoxyribose or Salicylic acid solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) (for deoxyribose method)
-
Phosphate buffer (pH 7.4)
-
4-Aminosalicylate solutions of varying concentrations
-
-
Procedure (Deoxyribose Method):
-
Prepare a reaction mixture containing FeSO₄-EDTA, deoxyribose, and 4-aminosalicylate at various concentrations in phosphate buffer.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the mixture and measure the absorbance at 532 nm.
-
The percentage of scavenging is calculated by comparing the absorbance with and without the scavenger.
-
The IC50 value is determined from a dose-response curve.
-
Conclusion and Future Directions
The available evidence suggests that 4-aminosalicylate possesses free radical scavenging properties, particularly against superoxide radicals, with a potency comparable to its well-studied isomer, 5-ASA. However, there is conflicting information regarding its broader antioxidant efficacy, and a notable lack of quantitative data from key antioxidant assays such as DPPH, ABTS, and hydroxyl radical scavenging.
The proposed mechanism of action for 4-ASA's therapeutic effects is also an area that warrants further investigation. While there is a strong indication that it may act through the inhibition of the NF-κB signaling pathway, its potential interactions with other antioxidant-related pathways like Nrf2 and PI3K/Akt cannot be ruled out and require dedicated research.
For a more complete understanding of the antioxidant profile of 4-aminosalicylate, future research should focus on:
-
Comprehensive Quantitative Analysis: Performing standardized DPPH, ABTS, and hydroxyl radical scavenging assays to determine the IC50 or TEAC values for 4-ASA.
-
Mechanistic Studies: Elucidating the precise mechanisms of action, including a definitive assessment of its direct radical scavenging capabilities versus its role as a modulator of cellular signaling pathways.
-
Comparative Studies: Conducting head-to-head comparative studies with 5-ASA across a range of antioxidant assays and cellular models to better understand their relative potencies and mechanisms.
A thorough investigation into these areas will provide a clearer picture of the therapeutic potential of 4-aminosalicylate as an antioxidant and anti-inflammatory agent, and guide its future development and application in the pharmaceutical and biomedical fields.
References
Unraveling the Molecular Targets of Aminosalicylate Sodium in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminosalicylate sodium, also known as mesalazine or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that extends beyond general anti-inflammatory effects to specific molecular interactions within key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the primary molecular targets of this compound, focusing on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathways. This document synthesizes quantitative data, details experimental methodologies for studying these interactions, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for the scientific community.
Core Molecular Mechanisms of this compound
The anti-inflammatory properties of this compound are primarily mediated through its influence on three critical signaling pathways that govern the expression of pro-inflammatory genes.[3]
Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory genes.[5]
This compound has been demonstrated to inhibit NF-κB activation.[6][7] This inhibition can occur through the direct inhibition of IκB kinases, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.[3] By blocking NF-κB activation, this compound effectively reduces the expression of a wide array of pro-inflammatory molecules, including cytokines and adhesion molecules.[2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family of serine/threonine kinases, including p38 and c-Jun N-terminal kinases (JNKs), are crucial transducers of extracellular signals that regulate inflammatory responses.[8] Activation of these pathways, often triggered by inflammatory cytokines and cellular stress, leads to the production of inflammatory mediators.[9]
This compound has been shown to inhibit the phosphorylation, and thus the activation, of p38 MAPK and JNKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][9] This inhibitory effect on MAPK signaling contributes significantly to its anti-inflammatory properties by suppressing the downstream production of inflammatory cytokines like TNF-α and interleukin-6 (IL-6).[9][10]
Activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Pathway
PPAR-γ is a nuclear receptor that functions as a transcription factor and plays a critical role in regulating inflammation and cellular metabolism in the gut.[11][12] Activation of PPAR-γ generally exerts anti-inflammatory effects.[12] this compound is a known ligand and activator of PPAR-γ.[12][13]
Upon binding to this compound, PPAR-γ translocates to the nucleus, where it can trans-repress the activity of pro-inflammatory transcription factors like NF-κB.[10] Furthermore, activated PPAR-γ can induce the expression of anti-inflammatory genes and proteins that promote mucosal healing.[6][12] The activation of PPAR-γ is considered a key mechanism for both the anti-inflammatory and potential chemopreventive effects of this compound in IBD.[3][11]
Quantitative Data on Molecular Interactions
The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the effects of this compound on its key molecular targets.
Table 1: Effects of this compound on Inflammatory Cytokine Production
| Cell Line/System | Stimulus | This compound Concentration | Effect on Cytokine Level | Reference(s) |
| THP-1 cells | MSU | 0.5 mM and 1 mM | Significantly reduced TNF-α production | [10] |
| RAW264.7 cells | LPS | Not specified | Suppressed production of NO and IL-6 | [8][9] |
Table 2: Effects of this compound on Cell Proliferation and Apoptosis
| Cell Line | Assay | This compound Concentration | Effect | Reference(s) |
| HT-29 cells | Cell Growth | 30 mM | 60% inhibition | [11] |
| HT-29 cells | Cell Proliferation (Ki-67) | 30 mM | 63% inhibition | [11] |
| HT-29 cells | Apoptosis (TUNEL) | 30 mM | 75% induction | [11] |
| Caco-2 cells | Apoptosis (TUNEL) | Not specified | 97% induction | [11] |
Table 3: Effects of this compound on PPAR-γ Activation
| Cell Line/System | Assay | This compound Concentration | Effect | Reference(s) |
| HT-29 cells | PPAR-γ mRNA expression | 30 mM | Threefold induction | [14] |
| HT-29 cells | PPAR-γ reporter gene activity | 30 mM | Approximately threefold induction | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Modulation of MAPK signaling pathways by this compound.
References
- 1. Detection Ki 67 [bdbiosciences.com]
- 2. immunostep.com [immunostep.com]
- 3. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of Aminosalicylate Sodium in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aminosalicylate sodium (the sodium salt of 5-aminosalicylic acid or mesalamine) in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of novel formulations and for the accurate interpretation of toxicological and efficacy studies. This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and visualizes the key metabolic and signaling pathways involved.
Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of this compound has been characterized in several preclinical species, primarily rats and dogs. While data in monkeys is less abundant, available information provides valuable insights for interspecies comparisons.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound (mesalamine) following oral and intravenous administration in rats and dogs. These values have been compiled from various preclinical studies and are presented as ranges or mean ± standard deviation where available.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| 40 | 0.64 ± 0.37 | 4.0 | 10.96 ± 4.52 | ~9.0 | [1][2] |
| 120 | 6.05 ± 4.23 | 4.0 - 8.1 | 95.2 ± 8.0 | - | [1] |
| 320 | - | - | - | - | [3] |
| 640 | 97.8 ± 92.7 | - | 2421.4 ± 136.6 | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral and Intravenous Administration)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (mL/kg) | Reference |
| Oral | 40 | - | - | - | - | - | - | [3] |
| Oral | 60 | - | - | - | - | - | - | [3] |
| Oral | 100 | - | - | - | - | - | - | [3] |
| IV | 100 (ALA) | - | - | - | 0.33 ± 0.04 | 6.79 ± 1.77 | 259 ± 128 | [4] |
Note: Data for dogs is less consistently reported in tabular format in the public domain. The intravenous data is for aminolevulinic acid (ALA), a structurally related compound, and is provided for comparative purposes. Dogs are known to be poor acetylators of this compound[1].
Table 3: Pharmacokinetic Parameters of this compound in Monkeys
Pharmacokinetic data for this compound in non-human primates is limited in the publicly available literature. Further targeted studies would be necessary to fully characterize its profile in these species.
Metabolism of this compound
The primary metabolic pathway for this compound in most species is N-acetylation, which occurs predominantly in the liver and intestinal mucosa[5][6]. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1[5]. The resulting metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), is pharmacologically inactive. Other minor metabolites, such as N-formyl-5-ASA and N-β-D-glucopyranosyl-5-ASA, have also been identified in some species[7][8].
Metabolic Pathway Diagram
Caption: Metabolic conversion of this compound.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway and activating the AMP-activated protein kinase (AMPK) pathway.
NF-κB Signaling Pathway Inhibition
Salicylates, including this compound, have been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response. This inhibition is achieved by preventing the degradation of the inhibitory protein IκB, thus sequestering NF-κB in the cytoplasm[9][10][11].
Caption: this compound blocks NF-κB activation.
AMPK Signaling Pathway Activation
Salicylates can directly activate AMPK, a key cellular energy sensor with anti-inflammatory properties. Activation of AMPK can lead to the inhibition of anabolic pathways and the promotion of catabolic pathways, which can help to resolve inflammation[12][13].
Caption: this compound activates the AMPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound in preclinical models.
In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
Objective: To determine the pharmacokinetic profile of this compound in rats following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)[14][15]
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study[16].
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water[16].
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each rat to determine the precise dosing volume (typically 5-10 mL/kg)[14][17].
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth[15].
-
Insert the gavage needle smoothly into the esophagus and deliver the dose directly into the stomach[15].
-
Observe the animal for any signs of distress post-dosing[15].
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated jugular vein or another appropriate site[16].
-
Place blood samples into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma[16].
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Pharmacokinetic Analysis: Analyze plasma samples for this compound and its metabolites using a validated analytical method (see below). Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software.
Experimental Workflow: In Vivo PK Study
Caption: Step-by-step workflow for a typical preclinical PK study.
HPLC-UV Method for Quantification in Rat Plasma
Objective: To quantify the concentrations of this compound and its primary metabolite, N-acetyl-5-aminosalicylic acid, in rat plasma.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18][19]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Plasma samples, standards, and quality control samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (e.g., 85:15 v/v)[19]. Filter and degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of this compound and N-acetyl-5-aminosalicylic acid in a suitable solvent (e.g., methanol).
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of the stock solutions into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 200 µL of cold acetonitrile (or another suitable protein precipitating agent)[20].
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant to a clean tube for analysis.
-
-
-
Chromatographic Conditions:
-
Analysis and Quantification:
-
Inject the prepared samples, standards, and QCs onto the HPLC system.
-
Integrate the peak areas for this compound and N-acetyl-5-aminosalicylic acid.
-
Construct a calibration curve by plotting the peak area versus concentration for the calibration standards.
-
Determine the concentrations of the analytes in the plasma samples by interpolating their peak areas from the calibration curve.
-
In Vitro Metabolism Assay using Rat Liver Microsomes
Objective: To assess the metabolic stability of this compound in the presence of rat liver microsomes.
Materials:
-
Pooled rat liver microsomes[21]
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath (37°C)
-
Acetonitrile (cold)
-
Microcentrifuge tubes
-
HPLC system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (e.g., 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound (at a specified concentration, e.g., 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Termination of Reaction:
-
Immediately add the aliquot to a tube containing an equal volume of cold acetonitrile to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for HPLC analysis.
-
-
Analysis:
-
Analyze the supernatant for the remaining concentration of this compound at each time point using a validated HPLC method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Experimental Workflow: In Vitro Metabolism
Caption: Steps for conducting an in vitro metabolism study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of aminolevulinic acid after oral and intravenous administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Mesalamine Monograph for Professionals - Drugs.com [drugs.com]
- 7. New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New metabolites of the drug 5-aminosalicylic acid. I: N-beta-D-glucopyranosyl-5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salicylate-Elicited Activation of AMP-Activated Protein Kinase Directly Triggers Degradation of C-Myc in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.fsu.edu [research.fsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. ijrpc.com [ijrpc.com]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. ijser.in [ijser.in]
- 21. Acetylation of S-substituted cysteines by a rat liver and kidney microsomal N-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Aminosalicylate Sodium (Mesalamine) using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Aminosalicylate sodium, commonly known as mesalamine or 5-aminosalicylic acid (5-ASA), is a primary anti-inflammatory agent used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[1][2] It is the active moiety of drugs like sulfasalazine (B1682708) and acts locally in the gastrointestinal tract to reduce inflammation.[2][3] Accurate and reliable quantification of mesalamine in bulk drug and pharmaceutical dosage forms is critical for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.[4][5]
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The protocol is validated according to the International Conference on Harmonisation (ICH) guidelines.[2]
Principle of the Method This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Mesalamine is separated from excipients and potential degradation products based on its affinity for the stationary phase. The separated compound is then detected by a UV-Vis detector at a specific wavelength, and its concentration is determined by comparing the peak area to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
Mesalamine working standard (API)[1]
-
Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄), AR Grade[2]
-
Orthophosphoric Acid (H₃PO₄) or Sodium Hydroxide (B78521) (NaOH) for pH adjustment[2][4]
-
0.45 µm membrane filters for solvent and sample filtration[1]
2. Instrumentation and Chromatographic Conditions The analysis can be performed on any standard HPLC system equipped with a UV-Vis detector. The following conditions have been shown to be effective for the separation and quantification of mesalamine.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | C18 (e.g., Phenomenex, Xterra, Syncronis), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 6.8) : Methanol (B129727) (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm[1][6] |
| Run Time | Approximately 5-8 minutes[2][7] |
3. Preparation of Solutions
-
Mobile Phase Preparation (Phosphate Buffer pH 6.8):
-
Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to prepare a phosphate buffer solution.
-
Adjust the pH to 6.8 using dilute sodium hydroxide or orthophosphoric acid.
-
Mix the prepared buffer with HPLC grade methanol in a 60:40 (v/v) ratio.[2]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the mesalamine working standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase (or a suitable diluent like a water/methanol mixture) and sonicate for 10-15 minutes to ensure complete dissolution.[1][6]
-
Make up the volume to 100 mL with the same diluent and mix thoroughly.
-
-
Preparation of Calibration Curve Standards:
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare working standards in the desired linearity range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).[7]
-
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder at least five tablets to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to 10 mg of mesalamine and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to dissolve the active ingredient.[6][7]
-
Make up the volume to the mark with the diluent and mix well.
-
Centrifuge a portion of the solution or allow it to stand.
-
Filter the supernatant through a 0.45 µm syringe filter, discarding the first few mL of the filtrate, before injection into the HPLC system.[1][6]
-
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration.
-
Inject the prepared sample solutions in triplicate.
-
Record the peak areas from the resulting chromatograms.
Data Presentation
System Suitability Before sample analysis, system suitability parameters must be verified to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD for Replicate Injections | < 2.0% |
Method Validation Summary The described HPLC method has been validated across several parameters, demonstrating its reliability for the quantification of this compound.[2][6]
| Validation Parameter | Typical Results |
| Linearity Range | 5 - 100 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.0% - 101.3%[2] |
| Precision (% RSD) | < 2.0%[1][2] |
| Limit of Detection (LOD) | ~0.19 µg/mL[1] |
| Limit of Quantification (LOQ) | ~1.8 µg/mL[1] |
| Retention Time (RT) | ~2.2 - 3.0 min[2][7] |
| Specificity | No interference from excipients or degradation products[1][6] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of components in a typical HPLC system.
References
- 1. phmethods.net [phmethods.net]
- 2. ijrpc.com [ijrpc.com]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol in a new pharmaceutical formulation - CONICET [bicyt.conicet.gov.ar]
- 5. VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF MESALAMINE IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 6. ijrpr.com [ijrpr.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
Application Note: Spectrophotometric Determination of Sodium p-Aminosalicylate in Pharmaceutical Tablets
Abstract
This application note details validated spectrophotometric methods for the quantitative determination of Sodium p-Aminosalicylate (Na-PAS) in pharmaceutical tablet formulations. Two primary approaches are presented: a direct Ultraviolet (UV) spectrophotometric method and a more sensitive visible spectrophotometric method requiring derivatization. These methods are simple, cost-effective, and suitable for routine quality control analysis. This document provides comprehensive experimental protocols, summarized performance data, and a graphical representation of the analytical workflow.
Introduction
Sodium p-aminosalicylate, the sodium salt of p-aminosalicylic acid (PAS), is an anti-tuberculosis agent.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage uniformity of Na-PAS in pharmaceutical tablets. Spectrophotometry offers a convenient and accessible analytical tool for this purpose.[2] This note describes two validated methods: direct UV analysis, which relies on the intrinsic chromophore of the PAS molecule, and a visible-range analysis following a derivatization reaction to enhance sensitivity and shift the absorbance to a higher wavelength, thereby minimizing interference from common pharmaceutical excipients.[3][4]
Quantitative Data Summary
The performance characteristics of the described spectrophotometric methods for the determination of p-aminosalicylic acid/sodium p-aminosalicylate are summarized in the table below.
| Parameter | Method A: Direct UV | Method B: Derivatization with p-dimethylaminobenzaldehyde (DAB) | Method C: Derivatization with p-dimethylaminocinnamaldehyde (DAC) |
| Wavelength (λmax) | 264 nm[3] | 460 nm[3][4] | 555 nm[3][4] |
| Linearity Range | 2 - 10 µg/mL[3] | 0.4 – 2.0 µg/mL[3][4] | 0.4 – 2.0 µg/mL[3][4] |
| Molar Absorptivity | 7.65 × 10³ L/mol/cm[3] | 2.4 × 10⁴ L/mol/cm[3][4] | 3.8 × 10⁴ L/mol/cm[3][4] |
| % Recovery | Not Specified | 97.6 ± 1.71[3] | 98.4 ± 1.45[3] |
Experimental Protocols
I. Instrumentation and Reagents
-
Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm quartz cuvettes is required.
-
Reagents and Standards:
-
Sodium p-aminosalicylate reference standard
-
p-dimethylaminobenzaldehyde (DAB)
-
p-dimethylaminocinnamaldehyde (DAC)
-
Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl)
-
Deionized or distilled water
-
Methanol
-
II. Preparation of Solutions
-
Standard Stock Solution of Na-PAS (100 µg/mL): Accurately weigh 10 mg of Sodium p-aminosalicylate reference standard and dissolve it in a 100 mL volumetric flask with deionized water.
-
DAB Reagent: Prepare the derivatizing reagent by dissolving p-dimethylaminobenzaldehyde in a suitable solvent as specified by validated methods.
-
DAC Reagent: Prepare the derivatizing reagent by dissolving p-dimethylaminocinnamaldehyde in a suitable solvent as specified by validated methods.
-
HCl-KCl Buffer (3M for DAB method): Prepare by mixing appropriate volumes of 3M HCl and KCl solutions.[3][4]
-
HCl-KCl Buffer (5M for DAC method): Prepare by mixing appropriate volumes of 5M HCl and KCl solutions.[3][4]
III. Sample Preparation
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Sodium p-aminosalicylate.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with deionized water and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients. This will be the sample stock solution with a concentration of 100 µg/mL.
IV. Analytical Procedure
Method A: Direct UV Spectrophotometry
-
From the standard stock solution, prepare a series of calibration standards in the range of 2-10 µg/mL by appropriate dilution with deionized water.
-
Prepare a sample solution of a suitable concentration by diluting the filtered sample stock solution.
-
Measure the absorbance of the standard solutions and the sample solution at 264 nm against a deionized water blank.[3]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Na-PAS in the sample solution from the calibration curve.
Methods B and C: Visible Spectrophotometry (with Derivatization)
-
From the standard stock solution, prepare a series of calibration standards in the range of 0.4-2.0 µg/mL.[3][4]
-
Prepare a sample solution of a suitable concentration by diluting the filtered sample stock solution.
-
For each standard and sample solution, take a defined volume (e.g., 1 mL) into a test tube.
-
For Method B (DAB): Add the DAB reagent and 3M HCl-KCl buffer as per the validated method.[3][4]
-
For Method C (DAC): Add the DAC reagent and 5M HCl-KCl buffer as per the validated method.[3][4]
-
Allow the reaction to proceed for the specified time to ensure complete color development.
-
Measure the absorbance of the resulting colored solutions at 460 nm for Method B and 555 nm for Method C against a reagent blank prepared in the same manner without the Na-PAS.[3][4]
-
Construct a calibration curve for each method and determine the concentration of Na-PAS in the sample.
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of Na-PAS.
References
Application Notes and Protocols for Evaluating Aminosalicylate Sodium Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of aminosalicylate sodium in cell culture. The protocols outlined below are based on established methodologies and published research, offering a framework for assessing cellular viability, membrane integrity, and the induction of apoptosis.
Introduction
This compound, the sodium salt of 5-aminosalicylic acid (5-ASA or mesalazine), is a cornerstone in the treatment of inflammatory bowel disease. Emerging evidence suggests that beyond its anti-inflammatory effects, this compound and its related compounds can exert cytotoxic effects on various cell types, including cancer cells.[1][2][3] This has opened avenues for investigating its potential as a chemotherapeutic or chemopreventive agent. A thorough in vitro evaluation of its cytotoxic properties is a critical first step in this exploration.
The primary mechanisms implicated in the cytotoxic effects of aminosalicylates include the induction of apoptosis through the inhibition of the NF-κB pathway and the activation of the p38 MAPK pathway.[4][5][6] This document provides detailed protocols for assessing these cytotoxic effects and elucidating the underlying signaling pathways.
Data Presentation: Summary of Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound and related compounds on various cell lines as reported in the literature. This allows for a comparative overview of sensitivities and effective concentrations.
| Compound | Cell Line | Assay | Concentration Range | Key Findings | Reference |
| Sodium Salicylate (B1505791) | PC12 (rat pheochromocytoma) | WST-1 | 1-20 mM | Dose-dependent cell death at 10-20 mM. | [4] |
| 5-Aminosalicylic Acid (acidic) | MDCK, LLC-PK1 (renal) | Neutral Red Uptake | Not specified | More toxic than its sodium salt. | [7] |
| 5-Aminosalicylic Acid (acidic) | NRK, HepG2 (renal, hepatic) | Neutral Red Uptake | Not specified | Less toxic than 3-aminosalicylic acid. | [7] |
| Sodium Salicylate | HCT116 (colorectal carcinoma) | Not specified | 10 mM | Induced caspase-3 activation and apoptosis. | [5] |
| Mesalazine (5-ASA) | K562 (human immortalized myelogenous leukemia) | MTT | Up to 80 µM | Time- and dose-dependent cytotoxicity. | [1][8] |
| Mesalazine (5-ASA) | HNEC (human nasal epithelial cells) | LDH, MTT | Up to 50 mM | No cytotoxicity up to 20 mM. | [9] |
| Mesalazine (5-ASA) | DLD-1 (colon cancer) | MTT | 10-50 mM | Significant cytotoxicity at 30 mM. | [2] |
| Sodium Salicylate | Myeloid leukemia cell lines (TF-1, U937, etc.) | Annexin V staining | 1-3 mM | Potently induced apoptosis. | [10] |
| 5-Aminosalicylic Acid (5-ASA) | HCT116, LoVo, HT29 (colon cancer) | MTT | 0-20 mmol/L | Concentration-dependent reduction in proliferation. | [11] |
| Mesalazine (5-ASA) | Colon carcinoma cells | Not specified | 20-35 mM | Time-dependent inhibition of cell proliferation. | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Target cell line (e.g., HCT116, K562, DLD-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or related compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (medium with the same concentration of solvent used for the compound) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer (provided in the kit). Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
Signaling Pathway Analysis
NF-κB Activation
Sodium salicylate has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[4][12]
Method: Western Blot for IκBα Degradation
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against IκBα, followed by a secondary HRP-conjugated antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.
p38 MAPK Activation
Sodium salicylate can induce apoptosis through the activation of p38 MAPK.[5][6]
Method: Western Blot for Phospho-p38 MAPK
-
Protein Extraction and Western Blot: Follow the same procedure as for IκBα.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated (active) form of p38 MAPK. To confirm equal loading of the total protein, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Detection and Analysis: An increase in the phospho-p38 MAPK signal indicates its activation.
Visualization of Methodologies and Pathways
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: this compound inhibits the NF-κB survival pathway.
Caption: this compound induces apoptosis via p38 MAPK activation.
References
- 1. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 9. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium salicylate activates caspases and induces apoptosis of myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Aminosalicylate Sodium Stock Solutions for In-Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminosalicylate sodium, the sodium salt of 4-aminosalicylic acid, is a compound with well-documented anti-inflammatory and bacteriostatic properties. In the realm of in-vitro research, it is frequently utilized to investigate cellular pathways, particularly its inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling cascade. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of stock solutions. These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for in-vitro experiments, with a focus on ensuring solution stability and maximizing experimental success.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 211.15 g/mol (dihydrate) | [1] |
| Solubility in DMSO | 42 mg/mL (approx. 199 mM) | [1] |
| Solubility in Water | 42 mg/mL (approx. 199 mM) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (some cell lines may tolerate up to 0.5%) | [3][4][5] |
| Reported In-Vitro Working Concentrations | 0.1 mM to 25 mM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO), suitable for subsequent dilution in cell culture media.
Materials:
-
This compound (dihydrate, MW: 211.15 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, 0.22 µm syringe filter
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube or a suitable weighing vessel, accurately weigh out 21.12 mg of this compound powder. This will yield a 100 mM solution when dissolved in 1 mL of DMSO.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]
-
Sterilization: For cell culture applications, it is crucial to ensure the sterility of the stock solution. Filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can affect compound stability.[2] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2] Protect the stock solution from light.[7]
Protocol 2: Application of this compound for In-Vitro NF-κB Inhibition Assay (Western Blot)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of the p65 subunit via Western blot.
Materials:
-
Cell line of interest (e.g., macrophage cell line like RAW 264.7)
-
Complete cell culture medium (e.g., DMEM/F-12)
-
This compound stock solution (from Protocol 1)
-
NF-κB activating agent (e.g., Lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a suitable confluency (typically 70-80%).
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 mM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.1%).
-
Stimulation: Following pre-treatment, stimulate the cells with an NF-κB activator, such as LPS (e.g., 1 µg/mL), for a specific duration (e.g., 30-60 minutes). Include an unstimulated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, and the loading control overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal and the loading control. Compare the levels of phosphorylated p65 in the treated groups to the stimulated control to determine the inhibitory effect of this compound.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory point of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Sodium 4-Aminosalicylate | CAS:6018-19-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Aminosalicylate Sodium as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminosalicylate sodium, the sodium salt of 4-aminosalicylic acid, is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of tuberculosis.[1] In the field of analytical chemistry, particularly within the pharmaceutical industry, this compound serves as a critical reference standard. Its well-characterized properties and stable nature make it an ideal candidate for the qualification and calibration of analytical instruments, validation of analytical methods, and as a benchmark for the quantification of this compound in drug substances and finished products.[2][3]
These application notes provide detailed protocols for the use of this compound as a reference standard in several key analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Potentiometric Titration.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of the reference standard is fundamental to its correct application.
| Property | Value | Reference |
| Chemical Name | Sodium 4-amino-2-hydroxybenzoate (B10774363) dihydrate | [1] |
| CAS Number | 6018-19-5 | [2][3] |
| Molecular Formula | C₇H₆NNaO₃ · 2H₂O | [2][3] |
| Molecular Weight | 211.15 g/mol | [2][3] |
| Appearance | White or almost white crystalline powder | |
| Solubility | Freely soluble in water, sparingly soluble in ethanol. | |
| Storage | Preserve in tight, light-resistant containers, protected from excessive heat. | [4] |
Quality Control Specifications for this compound Reference Standard
The following table summarizes typical quality control specifications for this compound as a reference standard, based on United States Pharmacopeia (USP) monographs.[4]
| Parameter | Specification |
| Assay (anhydrous basis) | 98.0% - 101.0% |
| Water Content | 16.0% - 18.0% |
| pH (1 in 50 solution) | 6.5 - 8.5 |
| Chloride | ≤ 0.042% |
| Heavy Metals | ≤ 0.003% |
| m-Aminophenol | ≤ 0.25% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
The HPLC method is a stability-indicating assay for the quantification of this compound and the determination of related substances, such as m-aminophenol.[5]
Workflow for HPLC Analysis
Caption: A typical workflow for the analysis of this compound by HPLC.
Protocol:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of a 50 mM phosphate (B84403) buffer and methanol (B129727) (e.g., 42.5:42.5:15 v/v/v) with an ion-pairing agent like hydroxytetrabutyl ammonium, adjusted to a pH of 7.0 with orthophosphoric acid.[5]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a final concentration of approximately 250 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution containing this compound to achieve a theoretical concentration of 250 µg/mL in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | As described in step 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 299 nm[6] |
| Column Temperature | Ambient |
-
Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for aminosalicylate.
-
The retention time for this compound should be consistent between the standard and the sample.
-
-
Calculation:
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the standard solution.
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound.[7]
Protocol:
-
Solvent: 0.1 M Sodium Hydroxide (NaOH).
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound Reference Standard at a concentration of 100 µg/mL in the solvent.
-
From the stock solution, prepare a series of calibration standards ranging from 10 to 50 µg/mL.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of this compound in the solvent to fall within the calibration range.
-
-
Spectrophotometric Conditions:
| Parameter | Condition |
| Wavelength Maximum (λmax) | 265 nm and 299 nm[4] |
| Blank | 0.1 M NaOH |
| Cuvette | 1 cm quartz |
-
Procedure:
-
Measure the absorbance of the standard solutions and the sample solution at 299 nm using the solvent as a blank.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
-
Calculation:
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Potentiometric Titration (Non-aqueous)
This method is suitable for the assay of this compound, particularly in bulk form.[8]
Protocol:
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid in glacial acetic acid.
-
Standardization of Titrant:
-
Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
-
Sample Preparation:
-
Accurately weigh about 300 mg of this compound Reference Standard and dissolve it in 50 mL of glacial acetic acid.
-
-
Titration Conditions:
| Parameter | Condition |
| Electrode System | Glass and calomel (B162337) or combination electrode |
| End Point Detection | Potentiometric determination of the inflection point |
-
Procedure:
-
Immerse the electrodes in the sample solution.
-
Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the millivolt readings after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Calculation:
-
Determine the endpoint of the titration by plotting the potential change versus the volume of titrant added.
-
Calculate the percentage purity of this compound.
-
Analytical Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the ICH Q2(R1) guideline.
Caption: Workflow for analytical method validation according to ICH Q2(R1).
Summary of Quantitative Data for a Validated HPLC Method
The following table presents a summary of typical quantitative data obtained during the validation of an HPLC method for this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |
| Specificity | No interference from blank or placebo | Peak purity > 0.99 |
| Robustness | No significant impact on results | Consistent results |
Conclusion
This compound is an indispensable reference standard in pharmaceutical analysis. The protocols and data presented in these application notes provide a comprehensive guide for its use in the quality control and validation of analytical methods. Adherence to these detailed procedures will ensure accurate and reliable analytical results, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. This compound | C7H10NNaO5 | CID 16211148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium Aminosalicylate Dihydrate Pharmaceutical Secondary Standard; Certified Reference Material 6018-19-5 [sigmaaldrich.com]
- 3. 4-アミノサリチル酸ナトリウム 二水和物 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol in a new pharmaceutical formulation - CONICET [bicyt.conicet.gov.ar]
- 6. academic.oup.com [academic.oup.com]
- 7. ukessays.com [ukessays.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Therapeutic Effects of Aminosalicylate Sodium in Tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminosalicylate sodium, the sodium salt of para-aminosalicylic acid (PAS), is a bacteriostatic agent used as a second-line treatment for tuberculosis (TB), particularly for multidrug-resistant strains (MDR-TB). Its primary mechanism of action involves the inhibition of folate synthesis in Mycobacterium tuberculosis (M. tb). This compound acts as a prodrug; it is metabolized by the mycobacterial folate pathway into a fraudulent intermediate that ultimately inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.[1][2] A secondary mechanism may involve the disruption of mycobactin (B74219) synthesis, which is crucial for iron acquisition by the bacterium. While some evidence suggests potential immunomodulatory effects by enhancing macrophage activity, the specific host signaling pathways involved are not well-elucidated.[3]
These application notes provide a framework for evaluating the therapeutic efficacy of this compound in established animal models of tuberculosis, with a focus on the murine model.
Animal Models for Efficacy Testing
The most common and cost-effective animal model for preclinical evaluation of anti-TB drugs is the mouse (Mus musculus).[4]
-
Mouse Models (BALB/c and C57BL/6): These strains are widely used for chronic TB infection models. Infection is typically established via a low-dose aerosol delivery of M. tb (e.g., H37Rv strain), which leads to a reproducible lung infection.[5] The bacterial burden in the lungs and spleen can be quantified over time to assess drug efficacy.
-
Guinea Pig Models: Guinea pigs are highly susceptible to M. tb infection and develop lung pathology, including caseous necrosis, that more closely resembles human TB. However, they are more expensive and difficult to handle than mice.
This document will focus on protocols for the BALB/c mouse model.
Data Presentation: Efficacy of Aminosalicylate Derivatives
Due to a scarcity of recent, publicly available studies detailing the in vivo efficacy of this compound with specific quantitative data, the following tables are presented. Table 1 shows data for Salicyl-AMS, a mycobactin biosynthesis inhibitor, which serves as a representative example of how efficacy data in a murine model is typically presented.[4] Table 2 is a hypothetical representation of expected results for this compound, reflecting its known bacteriostatic activity.
Table 1: Representative In Vivo Efficacy of Salicyl-AMS in a Murine TB Model [4]
| Time Point | Treatment Group | Mean Lung CFU (log₁₀) ± SD | Log₁₀ Reduction vs. Control |
| 2 Weeks | Untreated Control | 6.85 ± 0.15 | - |
| Salicyl-AMS (5.6 mg/kg) | 5.98 ± 0.20 | 0.87 | |
| Salicyl-AMS (16.7 mg/kg) | 5.75 ± 0.25 | 1.10 | |
| 4 Weeks | Untreated Control | 7.10 ± 0.18 | - |
| Salicyl-AMS (5.6 mg/kg) | 6.95 ± 0.22 | 0.15 |
Data adapted from a study on Salicyl-AMS, a mycobactin biosynthesis inhibitor, in BALB/c mice infected with M. tuberculosis H37Rv.[4]
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine TB Model
| Time Point | Treatment Group | Expected Mean Lung CFU (log₁₀) ± SD | Expected Log₁₀ Reduction vs. Control |
| 4 Weeks | Untreated Control | 7.20 ± 0.20 | - |
| Isoniazid (25 mg/kg) | 4.50 ± 0.30 | 2.70 | |
| This compound (200 mg/kg) | 6.50 ± 0.25 | 0.70 | |
| This compound (400 mg/kg) | 6.10 ± 0.28 | 1.10 | |
| 8 Weeks | Untreated Control | 7.50 ± 0.25 | - |
| Isoniazid (25 mg/kg) | 3.80 ± 0.35 | 3.70 | |
| This compound (200 mg/kg) | 6.60 ± 0.30 | 0.90 | |
| This compound (400 mg/kg) | 6.25 ± 0.32 | 1.25 |
This table is illustrative and based on the expected bacteriostatic (growth-inhibiting) rather than bactericidal (killing) activity of this compound. Actual results would need to be determined experimentally.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Workflow for Murine Model of TB Efficacy Testing.
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
Objective: To establish a chronic pulmonary M. tuberculosis infection in BALB/c mice.
Materials:
-
6- to 8-week-old female BALB/c mice
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Middlebrook 7H9 broth with supplements (ADC or OADC)
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Protocol:
-
Culture M. tb H37Rv to mid-log phase in 7H9 broth.
-
Wash the bacterial cells with PBS-Tween 80 and resuspend to the desired concentration.
-
Calibrate the aerosol infection chamber to deliver a low dose of bacteria (e.g., 50-100 CFU) to the lungs of each mouse.[5]
-
Place mice in the chamber and perform the aerosol infection.
-
One day post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial implantation in the lungs by plating lung homogenates on Middlebrook 7H11 agar (B569324).
-
Allow the infection to establish for 2-4 weeks before initiating treatment.
Drug Preparation and Administration
Objective: To prepare and administer this compound to infected mice.
Materials:
-
This compound powder
-
Sterile water or PBS for vehicle
-
Oral gavage needles
Protocol:
-
Prepare a fresh solution of this compound in the vehicle on each day of treatment. For example, dissolve the powder in sterile water to achieve the desired concentration for dosing (e.g., 200 mg/kg or 400 mg/kg in a 0.2 mL volume).
-
Administer the drug solution or vehicle control to the respective mouse groups once daily via oral gavage.
-
Treatment should continue for a predetermined period, typically 4 to 8 weeks for chronic infection models.
-
Monitor the body weight of the mice weekly as an indicator of drug toxicity and general health.
Determination of Bacterial Load (CFU Assay)
Objective: To quantify the number of viable M. tb bacteria in the lungs and spleen.
Materials:
-
Sterile PBS with 0.05% Tween 80
-
Tissue homogenizer (e.g., bead beater or mechanical homogenizer)
-
Middlebrook 7H11 agar plates with OADC supplement
-
Incubator at 37°C
Protocol:
-
At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in a known volume of sterile PBS-Tween 80.[4]
-
Prepare 10-fold serial dilutions of the tissue homogenates in PBS-Tween 80.
-
Plate 100 µL of each appropriate dilution onto 7H11 agar plates in duplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the total number of CFU per organ and convert the data to a log₁₀ scale for analysis.
Histopathological Analysis
Objective: To assess the extent of lung pathology and inflammation.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stains
-
Ziehl-Neelsen stain for acid-fast bacilli (AFB)
Protocol:
-
Following euthanasia, perfuse the lungs with 10% neutral buffered formalin.
-
Excise the lungs and fix them in formalin for at least 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on glass slides.[1]
-
Deparaffinize and rehydrate the sections.
-
Perform H&E staining to visualize tissue morphology and inflammatory infiltrates.
-
Perform Ziehl-Neelsen staining on separate sections to visualize acid-fast bacilli within the lung tissue.
-
Examine the slides under a microscope and score the lung pathology based on a semi-quantitative scoring system.
Table 3: Example of a Semi-Quantitative Histopathology Scoring System for Murine TB
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Inflammation | No inflammation | Scattered inflammatory cells | Multiple small, discrete inflammatory foci | Large, coalescing inflammatory infiltrates |
| Granuloma Formation | No granulomas | Few, small, non-necrotic granulomas | Multiple well-formed granulomas, some with early necrosis | Large, numerous granulomas with extensive caseous necrosis |
| Parenchymal Involvement | Normal lung architecture | <10% of lung area affected | 10-40% of lung area affected | >40% of lung area affected |
| AFB Presence (ZN Stain) | No bacilli visible | Occasional, single bacilli | Small clusters of bacilli | Numerous, large clusters of bacilli |
This scoring system is a representative example and should be adapted and validated for specific experimental needs.
References
- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 4. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Aminosalicylate Sodium in Aqueous Solutions
Welcome to the technical support center for aminosalicylate sodium. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful dissolution and formulation.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. Isn't it supposed to be water-soluble?
A1: While this compound is generally considered soluble in water, researchers can encounter difficulties under certain conditions.[1] Factors such as the concentration of the solution, the pH of the aqueous medium, and the temperature can significantly impact its solubility. At high concentrations or in pH ranges where the aminosalicylate molecule is less ionized, its solubility can decrease, leading to precipitation or incomplete dissolution.
Q2: What is the expected solubility of this compound in water?
A2: The solubility of sodium 4-aminosalicylate dihydrate in water is reported to be ≥ 49 mg/mL, and another source states 100 mg/mL, though achieving this may require sonication.[2] The United States Pharmacopeia (USP) indicates that 1 gram of this compound dissolves in 10 mL of water.[1] It is important to note that this can be affected by the specific form of the salt (e.g., dihydrate vs. anhydrous) and the presence of impurities.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly dependent on the pH of the solution. Its parent compound, aminosalicylic acid, is a zwitterionic molecule, meaning it has both acidic and basic functional groups. The solubility of aminosalicylic acid is higher at pH values below 2 and above 7.[3] In the intermediate pH range (around 3 to 6), the molecule is least soluble. Therefore, adjusting the pH of your aqueous solution to be either acidic (pH < 2) or, more commonly, alkaline (pH > 7) can significantly improve the solubility of this compound.
Q4: My this compound solution turned a darker color. What does this mean?
A4: this compound solutions can degrade when exposed to light, heat, or air (oxidation), leading to a color change, often to a yellow or brown hue. This degradation can result in the formation of impurities and a decrease in the concentration of the active compound. The USP cautions that a solution of this compound should not be used if its color is darker than that of a freshly prepared solution.[1] It is recommended to prepare solutions fresh and protect them from light and excessive heat.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: While gently warming the solution can increase the solubility of many compounds, caution should be exercised with this compound. As mentioned, it is sensitive to heat, which can accelerate its degradation. If you choose to heat the solution, do so gently and for a minimal amount of time. Monitor for any color change, which would indicate degradation.
Q6: What are some common techniques to enhance the solubility of this compound if pH adjustment is not sufficient?
A6: Several formulation strategies can be employed to overcome the poor solubility of this compound. These include the use of co-solvents, surfactants, and complexation agents like cyclodextrins. These techniques work by altering the properties of the solvent or by forming a more soluble complex with the drug molecule. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Encountering precipitation or incomplete dissolution of this compound can be a frustrating experience. This guide provides a systematic approach to troubleshooting these common issues.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions |
| Water | ≥ 49 mg/mL | - |
| Water | 100 mg/mL | Requires sonication |
| Water | 1 g in 10 mL | USP standard |
| DMSO | 42 mg/mL | - |
| Ethanol (B145695) | Insoluble | - |
Data compiled from multiple sources.[2]
Table 2: pH-Dependent Solubility of Aminosalicylic Acid (Parent Compound)
| pH | Solubility |
| < 2 | Higher Solubility |
| 3 - 6 | Lower Solubility |
| > 7 | Higher Solubility |
Experimental Protocols
Here we provide detailed methodologies for common techniques used to enhance the solubility of this compound.
Protocol 1: pH Adjustment for Enhanced Dissolution
Objective: To dissolve this compound in an aqueous buffer by adjusting the pH to a range where it is more soluble.
Materials:
-
This compound powder
-
Deionized water or desired buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a volumetric flask containing a stir bar and approximately 80% of the final volume of deionized water or buffer.
-
Begin stirring the solution at room temperature.
-
If the powder does not fully dissolve, slowly add 0.1 M NaOH dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the this compound is fully dissolved. Typically, a pH above 7 will significantly increase solubility.
-
Alternatively, for applications requiring an acidic pH, slowly add 0.1 M HCl to lower the pH to below 2.
-
Once the solid is completely dissolved, adjust the final volume with the solvent.
-
Record the final pH of the solution.
Diagram: pH Adjustment Workflow
Caption: A simplified workflow for dissolving this compound using pH adjustment.
Protocol 2: Co-solvent Formulation for Enhanced Solubility
Objective: To increase the solubility of this compound by using a water-miscible organic co-solvent.
Materials:
-
This compound powder
-
Deionized water
-
Ethanol (or other suitable co-solvent like propylene (B89431) glycol)
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the co-solvent (e.g., 50% ethanol in water).
-
In a volumetric flask, add the desired amount of this compound.
-
Add a small amount of the co-solvent stock solution to wet the powder.
-
While stirring, gradually add the remaining co-solvent stock solution until the desired final volume is reached.
-
If necessary, gentle warming or sonication can be applied to aid dissolution. Be cautious with heat to avoid degradation.
-
The optimal ratio of co-solvent to water will need to be determined empirically for your specific concentration needs. Start with a low percentage of co-solvent (e.g., 10%) and gradually increase if solubility is still an issue.
Protocol 3: Surfactant-Mediated Dissolution
Objective: To improve the wetting and micellar solubilization of this compound using a surfactant.
Materials:
-
This compound powder
-
Deionized water or buffer
-
Tween 80 (or other non-ionic surfactant)
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the surfactant in the desired aqueous medium (e.g., 1% Tween 80 in water).
-
Weigh the this compound powder and place it in a volumetric flask.
-
Add the surfactant solution to the powder while stirring.
-
Continue stirring until the solid is completely dissolved. Sonication can be used to expedite the process.
-
The required concentration of the surfactant will depend on the concentration of this compound. It is recommended to start with a low surfactant concentration (e.g., 0.1%) and increase as needed.
Protocol 4: Inclusion Complexation with Cyclodextrins
Objective: To form a more soluble inclusion complex of this compound with a cyclodextrin (B1172386).
Materials:
-
This compound powder
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Mortar and pestle (for kneading method)
-
Lyophilizer (for freeze-drying method)
Procedure (Kneading Method):
-
Weigh equimolar amounts of this compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can then be dissolved in the aqueous medium.
Procedure (Freeze-Drying Method):
-
Dissolve the cyclodextrin in deionized water.
-
Add the this compound to the cyclodextrin solution and stir until it is fully dissolved.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution under vacuum to obtain a dry powder of the inclusion complex.
-
This powder can be readily dissolved in aqueous solutions.
Diagram: Mechanisms of Solubility Enhancement
Caption: Mechanisms for enhancing drug solubility: co-solvency, surfactants, and cyclodextrins.
References
- 1. CAS 133-10-8: Sodium p-aminosalicylate | CymitQuimica [cymitquimica.com]
- 2. Sodium 4-Aminosalicylate | CAS:6018-19-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of aminosalicylate sodium in solution during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of aminosalicylate sodium degradation in solution during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation: this compound is susceptible to oxidation, which is the primary degradation pathway. This is accelerated by exposure to oxygen, light, higher pH, and elevated temperatures. | 1. Use Antioxidants: Add antioxidants such as ascorbic acid, cysteine, or glutathione (B108866) to the solution. 2. Inert Gas: Purge the solution and headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen. 3. pH Adjustment: Maintain the solution at a slightly acidic to neutral pH (ideally around pH 5.0-7.0), as alkaline conditions promote oxidation. 4. Light Protection: Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light. |
| Loss of potency/concentration | Degradation: This can be due to oxidation, photodegradation, or thermal degradation. | 1. Follow all recommendations for preventing oxidation. 2. Temperature Control: Store the solution at refrigerated temperatures (2-8 °C) to slow down the degradation kinetics. Avoid freezing, as this can affect solubility and stability. 3. Fresh Preparation: Prepare solutions fresh whenever possible, especially for critical experiments. A product information sheet suggests not storing aqueous solutions for more than one day.[1] |
| Precipitation in the solution | pH-dependent Solubility: The solubility of this compound is pH-dependent. Precipitation can occur if the pH of the solution changes. | 1. Buffer the Solution: Use a suitable buffer system to maintain a stable pH. 2. Check pH: Regularly monitor the pH of the solution, especially after the addition of other reagents. |
| Inconsistent experimental results | Degraded Solution: Using a degraded solution with lower active ingredient concentration will lead to unreliable and irreproducible results. | 1. Stability Testing: Perform regular stability testing using a validated HPLC method to ensure the concentration of this compound is within the acceptable range. 2. Visual Inspection: Always visually inspect the solution for any color change before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound (which contains the active moiety 5-aminosalicylic acid or 5-ASA) in an aqueous solution is oxidation.[2] This process involves a two-electron, two-proton oxidation to form a reactive quinone-imine intermediate.[2] This intermediate can then undergo further complex reactions, including polymerization, leading to the discoloration and loss of potency of the solution.[2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound solutions is significantly influenced by pH. The degradation rate is generally higher in alkaline conditions. While specific quantitative data is sparse in publicly available literature, qualitative studies indicate that solutions are more stable at slightly acidic to neutral pH. For instance, a study on 5-ASA solutions for spray-drying noted rapid and intensive coloration at pH values between 7.4 and 8.2, indicating degradation.[3] Therefore, maintaining a pH in the range of 5.0 to 7.0 is recommended for enhanced stability.
Q3: What is the effect of temperature on the stability of these solutions?
A3: Higher temperatures accelerate the degradation of this compound in solution. Storing solutions at elevated temperatures will lead to a faster rate of oxidation and other degradation reactions. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8 °C). One study on an extemporaneously prepared suspension of 5-aminosalicylic acid found it to be stable for 90 days at both room temperature and under refrigeration, suggesting that for some formulations, refrigeration provides a clear benefit for long-term storage.[4]
Q4: Is it necessary to protect this compound solutions from light?
A4: Yes, it is crucial to protect this compound solutions from light. 5-aminosalicylic acid is a light-sensitive compound, and exposure to light can induce photodegradation.[3] This can lead to the formation of degradation products and a loss of potency. Therefore, solutions should always be stored in light-resistant containers, such as amber-colored vials, or be protected from light by other means, like wrapping the container in aluminum foil.
Q5: Can I use antioxidants to stabilize my this compound solution?
A5: Absolutely. The use of antioxidants is a highly effective method for preventing the oxidative degradation of this compound. Antioxidants work by scavenging free radicals that initiate the oxidation process. Studies have shown that ascorbic acid, cysteine, and glutathione can effectively prevent the oxidation of 5-ASA.
Q6: How can I determine the concentration and purity of my this compound solution?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to determine the concentration and purity of your this compound solution. This method can separate the active ingredient from its degradation products, allowing for accurate quantification of the remaining active drug. Several validated HPLC methods have been published for this purpose.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation | Reference |
| pH | Increased degradation at alkaline pH. More stable at slightly acidic to neutral pH. | Maintain pH between 5.0 and 7.0. | [3] |
| Temperature | Degradation rate increases with temperature. | Store at refrigerated temperatures (2-8 °C). | [4] |
| Light | Photosensitive; light exposure leads to degradation. | Store in light-resistant containers (e.g., amber vials). | [3] |
| Oxygen | Primary cause of oxidative degradation. | Purge with inert gas (N₂, Ar) and use antioxidants. | [2] |
Table 2: Summary of Forced Degradation Studies of Mesalamine (5-ASA)
| Stress Condition | Degradation Observed | Identified Degradation Products | Reference |
| Acid Hydrolysis | Degradation observed | m/z fragments indicating structural changes | [5] |
| Alkaline Hydrolysis | Significant degradation | m/z fragments indicating structural changes | [5] |
| Oxidative (H₂O₂) | Significant degradation | m/z fragments indicating structural changes | [5] |
Note: The table provides a qualitative summary as specific percentages of degradation under these exact conditions are not consistently reported across studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of this compound
This protocol describes a general stability-indicating HPLC method for the quantification of this compound and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH can be optimized, e.g., pH 6.8 or 7.0) and an organic solvent like methanol (B129727) or acetonitrile. A common composition is a 40:60 (v/v) mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm or 331 nm
-
Injection Volume: 20 µL
-
This compound reference standard
-
Degraded samples of this compound for method validation
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
3. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on the retention time and peak area compared to the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
4. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.
Mandatory Visualization
Caption: Oxidative degradation pathway of 5-aminosalicylic acid.
References
- 1. 5-ASA colonic mucosal concentrations resulting from different pharmaceutical formulations in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Gastrointestinal Side Effects of Aminosalicylate Sodium in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of aminosalicylate sodium and related compounds (e.g., 5-aminosalicylic acid or 5-ASA) in animal studies. The focus is on understanding and mitigating potential gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal (GI) and related side effects of aminosalicylates (5-ASA) in animal models?
In animal toxicology studies, the primary target organs for aminosalicylate-related side effects are the gastrointestinal tract and the kidneys.[1] Effects are typically dose-dependent.
In Rats:
-
Stomach: High oral doses have been associated with hemorrhagic changes in the gastric mucosa, mucosal/submucosal fibrosis, and ulceration.[1]
-
Kidneys: Renal toxicity is a significant finding, with effects including papillary necrosis, tubular degeneration, and mineralization.[1]
In Dogs:
-
Kidneys: The kidney is also a primary target organ in dogs, with observed effects including papillary necrosis and chronic nephritis at various doses.[1]
-
GI Tract: General GI effects after lethal doses include reddening of mucous membranes and vascular congestion.[1]
Common clinical signs following high-dose oral administration in both rats and mice can include sedation, dyspnea, and weight loss.[1]
Q2: What is the proposed mechanism for 5-ASA's therapeutic action versus its potential for GI toxicity?
5-ASA's mechanism is multifaceted, involving both therapeutic anti-inflammatory actions and potential for off-target toxicity.
-
Therapeutic Mechanism: The anti-inflammatory effects of 5-ASA are thought to be topical, acting directly on the intestinal mucosa.[2] Key mechanisms include scavenging reactive oxygen species (ROS), inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways to reduce the synthesis of inflammatory prostaglandins (B1171923) and leukotrienes, and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling in the intestinal epithelium.[2][3][4][5]
-
Toxicity Mechanism: The precise mechanism of GI toxicity is not fully elucidated but is believed to be related to factors common to nonsteroidal anti-inflammatory drugs (NSAIDs).[6] This may involve:
-
Inhibition of Protective Prostaglandins: While reducing inflammatory prostaglandins is therapeutic, the inhibition of prostaglandins that are essential for maintaining the gastric mucosal barrier can lead to damage.[7][8]
-
Oxidative Stress: The GI tract is constantly exposed to agents that can cause oxidative stress.[9] While 5-ASA can act as an antioxidant, an imbalance or high local concentrations could contribute to oxidative injury.[10][11]
-
Direct Irritation: High concentrations of the drug in the upper GI tract can cause direct irritation to the mucosal lining before it reaches its target site in the colon.
-
Q3: How can drug formulation be modified to minimize upper GI side effects?
A primary strategy to reduce upper GI side effects is to prevent the premature release and absorption of 5-ASA.[12][13] This is achieved by using formulations that deliver the active drug specifically to the colon.
-
pH-Dependent Release: These formulations use an enteric coating that dissolves only when it reaches the higher pH environment of the terminal ileum and colon, thus bypassing the acidic stomach and upper small intestine.[3]
-
Time-Dependent Release: This approach involves microgranules coated with a semipermeable membrane (e.g., ethyl cellulose) that slowly releases 5-ASA over time as it transits from the duodenum to the colon.[3]
-
Polymer-Based Coatings: In animal studies, experimental formulations have successfully used natural polymers like guar (B607891) gum and pectin.[12][14] These polymers are broken down by bacterial enzymes specifically present in the colon, triggering drug release at the desired site of action.[12][14]
Q4: Are co-administration strategies effective for protecting the GI tract during aminosalicylate studies?
While literature specifically detailing co-administration to prevent 5-ASA toxicity in animal models is scarce, general principles of gastrointestinal protection may be applied, particularly for upper GI irritation. These strategies should be carefully considered and validated within the specific experimental context.
-
Proton Pump Inhibitors (PPIs): These agents reduce gastric acid secretion. While their use is common for other GI insults, it's important to note that altering gastric pH can affect the dissolution and absorption of certain drugs or formulations.[15]
-
Misoprostol (B33685): A synthetic prostaglandin (B15479496) E1 analog that can help protect the gastric mucosa. It is effective in decreasing gastric lesions in dogs treated with high-dose aspirin.[15] Given that 5-ASA also inhibits prostaglandin synthesis, misoprostol could theoretically counteract local deficits.
-
Sucralfate: This agent forms a protective barrier over ulcerated areas and stimulates mucosal defense mechanisms. Its use requires frequent administration.[15]
Q5: My animals are experiencing watery diarrhea after oral 5-ASA administration. What are the immediate troubleshooting steps?
Watery diarrhea is a recognized, though less common, side effect of 5-ASA therapy.[6] It can be mild and may resolve as the colon adapts, but it requires careful management in a research setting.[6]
Potential Causes:
-
High Local Osmotic Load: The drug formulation itself can create an osmotic effect in the gut, leading to diarrhea.[16]
-
Dose Too High: The administered dose may be exceeding the therapeutic window for the specific animal model, leading to toxicity.
-
Incorrect Formulation: A formulation that releases the drug too early in the GI tract can cause irritation and fluid secretion.
Troubleshooting Steps:
-
Verify Dosage: Immediately double-check all dose calculations, animal weights, and solution concentrations.
-
Assess Formulation: Review the formulation's release characteristics. If using unformulated 5-ASA, consider switching to a colon-specific delivery system to reduce upper GI exposure.[12][14]
-
Ensure Hydration & Supportive Care: Provide adequate access to hydration and electrolytes. Monitor animals closely for signs of dehydration or worsening clinical condition.
-
Consult a Veterinarian: A laboratory animal veterinarian should be consulted to rule out other causes and provide appropriate supportive care.
-
Consider Dose Reduction: If the dosage is not fixed by the study protocol, a dose de-escalation study may be necessary to find the maximum tolerated dose.
Quantitative Data Summary
The following table summarizes dose-related gastrointestinal and renal findings from oral repeat-dose toxicity studies of mesalamine (5-ASA) in rats and dogs.
| Animal Model | Study Duration | Dose (mg/kg/day) | Key Gastrointestinal Findings | Key Renal Findings | Reference |
| Rat | 13 weeks | 160 | - | Moderate papillary necrosis (males) | [1] |
| 640 | Hemorrhagic changes in gastric mucosa | Severe necrosis, renal failure | [1] | ||
| Rat | 26 weeks | 320 | - | Papillary necrosis | [1] |
| 360 | Mucosal/submucosal fibrosis of the stomach | Tubular degeneration, mineralization | [1] | ||
| Rat | 52 weeks | 320 | Ulceration of the stomach | Hyalinization of tubular basement membrane | [1] |
| Dog | 26 weeks | 120 | - | Polyurea, increased urinary enzymes | [1] |
| Dog | All chronic studies | ≥ 60 | - | Papillary necrosis | [1] |
Experimental Protocols
Protocol 1: Evaluation of Aminosalicylate-Induced Gastric Mucosal Damage in Rats
This protocol provides a framework for assessing the potential of an aminosalicylate formulation to cause upper GI damage.
-
Animal Model: Male Sprague Dawley rats (200-250g).
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
Test Article (this compound/5-ASA at various doses, e.g., 100, 300, 600 mg/kg)
-
Positive Control (e.g., Indomethacin, 30 mg/kg)
-
-
Administration: Administer the vehicle, test article, or positive control orally via gavage once daily for a predetermined period (e.g., 14 or 28 days).
-
Clinical Observation: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, altered stool consistency). Record body weights at least twice weekly.
-
Necropsy and Sample Collection: At the end of the study, euthanize animals via an approved method.
-
Perform a gross examination of all organs.
-
Carefully dissect the stomach, open it along the greater curvature, and rinse gently with saline.
-
-
Endpoint Analysis:
-
Gross Lesion Scoring: Examine the gastric mucosa for hemorrhagic changes, erosions, and ulcers. Score the lesions based on a validated scale (e.g., 0-4 scale for severity).
-
Histopathology: Fix the stomach in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate the sections for mucosal/submucosal fibrosis, inflammation, ulceration, and other abnormalities.[1]
-
Protocol 2: Formulation and Evaluation of a Colon-Specific Delivery System
This protocol, based on published methods, describes how to create and test a formulation designed to mitigate upper GI exposure by targeting the colon.[12][14]
-
Formulation (Compression Coating):
-
Core Tablet Preparation: Prepare core tablets containing a precise amount of 5-ASA (e.g., 9 mg for a rat dose) using standard tableting excipients.
-
Coating: Use a tablet press to compress a layer of a natural polymer (e.g., guar gum or pectin) around the core tablet. The coating's thickness and compaction force must be optimized to prevent dissolution in simulated gastric and intestinal fluids but allow for degradation in simulated colonic fluid (containing bacterial enzymes).
-
-
Animal Model for Efficacy:
-
Use a chemically-induced colitis model (e.g., TNBS or DSS-induced colitis in Wistar rats) to create an inflammatory state in the colon.
-
-
Grouping and Treatment:
-
Group 1: Healthy Control (No colitis, no treatment)
-
Group 2: Colitis Control (Induced colitis, vehicle treatment)
-
Group 3: Colitis + Unformulated 5-ASA (oral gavage)
-
Group 4: Colitis + Coated 5-ASA Tablet
-
-
Evaluation of Efficacy and GI Health:
-
Disease Activity Index (DAI): Monitor weight loss, stool consistency, and presence of blood daily.
-
Histopathology: Examine H&E-stained sections of both the stomach and the colon. The stomach should be assessed for signs of irritation (as in Protocol 1), while the colon is assessed for amelioration of inflammatory damage.
-
-
Expected Outcome: The polymer-coated 5-ASA tablet is expected to show minimal impact on the stomach mucosa while demonstrating superior or equivalent efficacy in reducing colonic MPO activity and histological damage compared to unformulated 5-ASA, which may be partially absorbed in the upper GI tract.[12][14]
Visualizations
Diagrams of Workflows and Pathways
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of prostaglandins in ulcerative colitis. Enhanced production during active disease and inhibition by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins and Inflammatory Bowel Disease: From Mechanism to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative stress: an essential factor in the pathogenesis of gastrointestinal mucosal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Oxidative Stress and Nervous Distress Connection in Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Evaluation of 5-ASA Colon-Specific Tablets Using Experimental-Induced Colitis Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing clinical use of mesalazine (5-aminosalicylic acid) in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing oral dosage of aminosalicylate sodium for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the oral dosage of aminosalicylate sodium for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, the sodium salt of aminosalicylic acid (5-ASA), is believed to exert its therapeutic effects through several mechanisms. In the context of inflammatory bowel disease (IBD), its anti-inflammatory properties are primarily derived from 5-ASA.[1][2] Absorbed 5-ASA is metabolized to N-acetyl-5-ASA, which then binds to the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor.[1][2] This binding leads to the downregulation of pro-inflammatory signaling pathways like nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), reducing the production of inflammatory cytokines and prostaglandins.[2]
For its use as an anti-tuberculosis agent, this compound acts as a bacteriostatic agent against Mycobacterium tuberculosis.[3][4] It competitively inhibits the synthesis of folic acid, which is essential for bacterial growth and replication, by acting as an antagonist to para-aminobenzoic acid (PABA).[3][5] It may also interfere with the synthesis of the mycobacterial cell wall and mycobactin, an iron-chelating agent necessary for the bacterium's survival.[3]
Q2: What are the common oral dosage ranges for this compound in clinical and pre-clinical studies?
A2: Oral dosage of this compound can vary significantly depending on the indication and the subject. In clinical settings for the treatment of tuberculosis in adults, the standard dose typically ranges from 8 to 12 grams per day, divided into two or three doses.[4] For children, the dose is often calculated based on body weight, generally between 200-300 mg/kg of body weight daily, divided into multiple doses.[4][6] In studies on ulcerative colitis, dosages of 5-ASA have been investigated at 1.5 g/day , 3.0 g/day , and 4.5 g/day .[7] It is crucial to consult specific study protocols or clinical guidelines for precise dosage information.
Q3: What are the known side effects and toxicities associated with this compound?
A3: The most common side effects are gastrointestinal disturbances, including nausea, vomiting, diarrhea, and abdominal pain.[5][8] These can often be managed by administering the drug with food or by adjusting the dosage.[5] More severe, though less common, side effects include hypersensitivity reactions (such as rash and fever), liver toxicity, and kidney toxicity.[5][8] Regular monitoring of liver and kidney function is often recommended during long-term administration.[8]
Q4: How does the formulation of this compound affect its oral delivery and therapeutic effect?
A4: The formulation is critical for optimizing the therapeutic effect of orally administered this compound, particularly for treating IBD. Since 5-ASA acts topically on the colonic mucosa, formulations are designed to minimize absorption in the upper gastrointestinal tract and maximize drug release in the colon.[9] Enteric-coated and delayed-release formulations are commonly used to achieve this targeted delivery.[10][11] The release of 5-ASA from these formulations is often pH-dependent, with the drug being released as the tablet passes through the higher pH environment of the lower intestine and colon.[12]
Troubleshooting Guides
Q1: We are observing high variability in plasma concentrations of this compound in our animal models. What could be the cause and how can we address it?
A1:
-
Potential Cause 1: Formulation Issues. The dissolution and absorption of this compound can be highly dependent on the formulation. Inconsistent release from a custom or non-standard formulation can lead to variable absorption.
-
Potential Cause 2: Food Effects. The presence of food in the gastrointestinal tract can alter gastric emptying time and intestinal pH, thereby affecting the dissolution and absorption of the drug.[5]
-
Solution: Standardize the feeding schedule of the animals relative to drug administration. For example, administer the dose after a consistent fasting period for all animals in the study.
-
-
Potential Cause 3: Gastrointestinal pH Variability. The pH of the gastrointestinal tract can vary between individual animals, affecting the release of pH-dependent formulations.
-
Solution: While difficult to control directly, consider using a formulation that has a broader pH range for dissolution or is based on a time-dependent release mechanism to minimize the impact of pH variability.
-
Q2: The therapeutic efficacy of our enteric-coated this compound tablets is lower than expected in our in vivo colitis model. What experimental parameters should we investigate?
A2:
-
Potential Cause 1: Premature Drug Release. The enteric coating may not be robust enough, leading to premature release of 5-ASA in the upper gastrointestinal tract and reduced availability at the site of action in the colon.
-
Solution: Conduct in vitro dissolution studies that mimic the gastrointestinal tract, with an initial acidic phase followed by a neutral to alkaline phase, to verify the integrity of the enteric coating and the drug release profile.[12][13] The tablets should remain intact in the acidic medium for at least 2 hours.[10]
-
-
Potential Cause 2: Inadequate Local Concentration. Even with proper release, the concentration of 5-ASA at the colonic mucosa might be insufficient.
-
Potential Cause 3: Model-Specific Factors. The induced colitis model may have features (e.g., altered GI transit time, severe mucosal damage) that affect drug delivery and action.
-
Solution: Characterize the pathophysiology of your colitis model thoroughly. For instance, measure the gastrointestinal transit time to ensure it allows for the formulation to reach the colon before releasing the drug.
-
Data Presentation
Table 1: Oral Dosage Regimens for this compound (or 5-ASA) in Clinical Studies
| Indication | Population | Dosage | Frequency | Reference |
| Tuberculosis | Adults | 8-12 g/day | Divided into 2-3 doses | [4] |
| Tuberculosis | Cachectic Adults (<50 kg) | 4-8 g/day | Divided into 2-3 doses | [4] |
| Tuberculosis | Children | 200-300 mg/kg/day | Divided into 2-4 doses | [4][6] |
| Ulcerative Colitis (Active) | Adults | 1.5 g/day | 0.5 g, 3 times a day | [7] |
| Ulcerative Colitis (Active) | Adults | 3.0 g/day | 1.0 g, 3 times a day | [7] |
| Ulcerative Colitis (Active) | Adults | 4.5 g/day | 1.5 g, 3 times a day | [7] |
Table 2: Pharmacokinetic Parameters of 5-Aminosalicylic Acid (5-ASA)
| Parameter | Value | Condition | Reference |
| Plasma Half-life (t1/2) of 5-ASA | 0.4 - 2.4 hours | Oral administration | [15] |
| Plasma Half-life (t1/2) of Ac-5-ASA | 6 - 9 hours | Oral administration | [15] |
| Steady-state Plasma Levels of 5-ASA | 0.02 - 1.2 µg/mL | Oral administration | [15] |
| Steady-state Plasma Levels of Ac-5-ASA | 0.1 - 2.9 µg/mL | Oral administration | [15] |
| Target Peak Plasma Concentration (Cmax) for RR-TB | 50 - 100 mg/L | Oral administration in children | [16][17] |
Experimental Protocols
Protocol 1: In Vitro Two-Stage Dissolution Test for Enteric-Coated this compound Tablets
This protocol is designed to assess the pH-dependent release characteristics of enteric-coated this compound tablets, simulating their transit through the stomach and small intestine.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle)
-
Reagents:
-
Acid Stage Medium: 0.1 M Hydrochloric Acid (pH 1.2)
-
Buffer Stage Medium: Phosphate (B84403) Buffer (pH 6.8)
-
-
Procedure:
-
Acid Stage:
-
Place one tablet in each dissolution vessel containing 900 mL of 0.1 M HCl, maintained at 37 ± 0.5°C.
-
Rotate the paddle at 100 rpm for 2 hours.
-
At the end of the 2-hour period, withdraw a sample of the medium. The tablet should show no signs of disintegration.
-
-
Buffer Stage:
-
Carefully remove the tablet from the acid medium and place it into a dissolution vessel containing 900 mL of phosphate buffer (pH 6.8), pre-warmed to 37 ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 100 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Analysis:
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of drug released at each time point.
-
-
-
Acceptance Criteria (Example):
-
Not more than 10% of the drug should be released in the acid stage.
-
Not less than 80% of the drug should be released in the buffer stage within a specified time (e.g., 45 minutes).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of 5-aminosalicylic acid (5-ASA).
Caption: Experimental workflow for in vitro dissolution testing.
Caption: Troubleshooting logic for suboptimal therapeutic effect.
References
- 1. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]
- 4. extranet.who.int [extranet.who.int]
- 5. What is Sodium Aminosalicylate used for? [synapse.patsnap.com]
- 6. extranet.who.int [extranet.who.int]
- 7. The optimal dose of 5-aminosalicylic acid in active ulcerative colitis: a dose-finding study with newly developed mesalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Sodium Aminosalicylate? [synapse.patsnap.com]
- 9. Review article: 5-aminosalicylate formulations for the treatment of ulcerative colitis--methods of comparing release rates and delivery of 5-aminosalicylate to the colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.who.int [cdn.who.int]
- 14. Efficacy of Dose Escalation of Oral 5-Aminosalicylic Acid for Ulcerative Colitis With a Mayo Endoscopic Subscore of 1: An Open Label Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Dose Optimization Strategies of Para-Aminosalicylic Acid in Children with Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of aminosalicylate sodium powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminosalicylate sodium powder. Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound powder?
A1: Batch-to-batch variability in this compound powder can stem from several factors throughout the manufacturing process.[1][2][3] Key contributors include inconsistencies in raw materials, slight deviations in synthetic or purification processes, and variations in post-synthesis handling such as drying and milling.[4] These can lead to differences in critical physicochemical properties.
Q2: Which physicochemical properties of this compound powder are most susceptible to batch-to-batch variation?
A2: The most commonly observed variations are in particle size distribution, crystal form (polymorphism), purity, and impurity profiles.[4] Variations in these properties can significantly impact the powder's bulk characteristics, such as flowability and packing behavior, which in turn affect downstream processing and final product performance.[4]
Q3: How can batch-to-batch variability impact my research or drug development process?
A3: Inconsistent batches of this compound powder can lead to significant issues in research and development.[1] This variability can affect dissolution rates, bioavailability, and overall efficacy of the final drug product.[1][3] It can also cause processing challenges, such as poor flow or compaction during tablet manufacturing, leading to delays and increased costs.[2][4]
Q4: What are the initial steps to identify if batch-to-batch variability is affecting my experiments?
A4: If you suspect batch-to-batch variability, the first step is to conduct a thorough characterization of the different batches of this compound powder. This should include a comparison of their physicochemical properties. Implementing a risk-based approach to raw material characterization can help prioritize which materials require more extensive testing.[5][6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues arising from the batch-to-batch variability of this compound powder.
Issue 1: Inconsistent Dissolution Profiles
Symptoms:
-
Significant variation in the rate and extent of drug release between different batches.
-
Failure to meet dissolution specifications.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Particle Size and Surface Area Variation | Different particle sizes can alter the surface area available for dissolution.[4] Characterize the particle size distribution of each batch using laser diffraction. |
| Polymorphism | Different crystalline forms can have different solubilities.[7] Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify the polymorphic form of each batch. |
| Impurity Profile | The presence of less soluble impurities can hinder dissolution. Analyze the impurity profile of each batch using High-Performance Liquid Chromatography (HPLC). |
Issue 2: Poor Powder Flow and Processing Issues
Symptoms:
-
Clogging of equipment during powder handling.
-
Inconsistent tablet weights or hardness.
-
Segregation of the powder blend.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Particle Shape and Morphology | Irregularly shaped particles can lead to poor flowability.[4] Use Scanning Electron Microscopy (SEM) to visualize and compare the particle morphology of different batches. |
| Packing Behavior | Variations in how particles pack together can affect bulk density and flow.[4] Measure the bulk and tapped density of each batch to assess packing characteristics. |
| Moisture Content | High moisture content can increase inter-particle adhesion and reduce flow. Determine the water content of each batch using Karl Fischer titration. |
Data Presentation
Table 1: Potential Physicochemical Variations in this compound Powder Batches
| Parameter | Typical Range | Potential Impact of Variation | Recommended Analytical Method |
| Particle Size (d50) | 10 - 50 µm | Dissolution rate, content uniformity | Laser Diffraction |
| Purity | > 99.0% | Efficacy, safety | HPLC |
| m-Aminophenol Impurity | < 0.1% | Safety, stability | HPLC |
| Water Content | < 0.5% | Flowability, stability | Karl Fischer Titration |
| Bulk Density | 0.4 - 0.7 g/mL | Processability, tablet weight | Bulk Density Tester |
Experimental Protocols
Protocol 1: Determination of Impurity Profile by HPLC
Objective: To quantify the purity of this compound and identify and quantify any impurities.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate (B84403) buffer and acetonitrile.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound and known impurities in the mobile phase to prepare standard solutions of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound powder from the test batch in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak areas of the impurities in the sample chromatogram to the corresponding peaks in the standard chromatogram to quantify the impurity levels.
Protocol 2: Particle Size Distribution Analysis by Laser Diffraction
Objective: To determine the particle size distribution of the this compound powder.
Methodology:
-
Sample Preparation: Disperse a small, representative sample of the powder in a suitable dispersant (e.g., a non-solvent for the powder) to ensure individual particles are measured. Sonication may be used to break up agglomerates.
-
Instrument Setup: Configure the laser diffraction instrument according to the manufacturer's instructions. Ensure the system is clean and aligned.
-
Measurement: Introduce the sample dispersion into the instrument's measurement cell. The instrument will pass a laser beam through the dispersed particles and measure the scattered light pattern.
-
Data Analysis: The instrument's software will use the light scattering data to calculate the particle size distribution, typically reported as volume-based percentiles (e.g., d10, d50, d90).
Visualizations
Caption: Workflow for Investigating Batch-to-Batch Variability.
Caption: Causes and Effects of Batch-to-Batch Variability.
References
- 1. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. researchgate.net [researchgate.net]
- 5. cellculturedish.com [cellculturedish.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The determination of sodium aminosalicylate in cachets of sodium aminosalicylate and isoniazid by ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in aminosalicylate sodium cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminosalicylate sodium (5-aminosalicylic acid or 5-ASA) in cell-based assays. Inconsistent results can be a significant challenge, and this guide aims to provide solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell-based assays?
This compound, also known as mesalamine or 5-ASA, is thought to exert its anti-inflammatory effects through multiple mechanisms. A primary pathway involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] Additionally, 5-ASA is known to act as a scavenger of reactive oxygen species and may modulate the activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is involved in regulating inflammation and metabolism.
Q2: At what concentrations should I use this compound in my cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Published studies have used a wide range of concentrations, from micromolar to millimolar. For example, some studies with the K562 cell line have used concentrations between 20 and 80 µM, while experiments with colon cancer cell lines like DLD-1 have used concentrations up to 50 mM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2]
Q3: How should I prepare this compound for use in cell culture?
This compound can be challenging to dissolve in standard cell culture media. One successful method is to dissolve the compound with the addition of sodium hydroxide (B78521) (NaOH) to achieve the desired concentration.[2] It is also recommended to protect the solutions from light during preparation and use.[2] Always prepare fresh solutions for each experiment to ensure stability and potency.
Q4: Can this compound interfere with my assay readout?
Yes, this compound may interfere with certain laboratory tests. For instance, due to its structural similarity to normetanephrine, it can lead to falsely elevated results in liquid chromatography-based assays for this analyte.[3] While direct interference with common colorimetric or fluorometric cell viability assays is not widely reported, it is always good practice to include a control with the compound in cell-free media to check for any direct interaction with assay reagents.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound cell-based assays can arise from a variety of factors, ranging from cell health to compound stability. The table below outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, XTT) | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps. |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. | |
| Compound precipitation: this compound may not be fully dissolved or may precipitate out of solution over time. | Prepare fresh solutions for each experiment. Consider the use of NaOH to aid dissolution.[2] Visually inspect solutions for any precipitate before adding to cells. | |
| Cell passage number: High passage numbers can lead to changes in cellular characteristics and responses. | Use a consistent and low passage number for all experiments. Regularly thaw fresh vials of cells. | |
| Lower than expected anti-inflammatory effect (e.g., in cytokine release assays) | Suboptimal compound concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response curve to determine the optimal effective concentration.[2] |
| Assay timing: The time point for measuring cytokine release may not be optimal. | Conduct a time-course experiment to identify the peak of cytokine production in response to your stimulus. | |
| High donor-to-donor variability (for primary cells): Immune responses can vary significantly between individuals. | Increase the number of donors to ensure the results are representative. Phenotype donor cells if specific cell populations are critical for the response. | |
| High background in NF-κB reporter assays | Constitutive NF-κB activation in the cell line: Some cell lines have high basal NF-κB activity. | Choose a cell line with low basal NF-κB activity. If using a transient transfection system, optimize the amount of reporter plasmid. |
| Contamination: Mycoplasma or bacterial contamination can activate NF-κB. | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique. | |
| Irreproducible IC50 values | Variations in experimental conditions: Minor changes in incubation time, reagent concentrations, or instrumentation can affect the results. | Standardize all assay parameters and document them carefully. Ensure all users are following the exact same protocol. |
| Compound stability: this compound may degrade in culture media over long incubation periods. | Prepare fresh solutions for each experiment. Consider the stability of the compound in your specific media and incubation conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cytokine Release Assay (ELISA)
This protocol outlines the general steps for measuring the effect of this compound on cytokine production.
-
Cell Culture and Stimulation: Plate cells (e.g., PBMCs or a specific cell line) in a culture plate. Pre-treat the cells with different concentrations of this compound for a specified period.
-
Stimulation: Add a stimulating agent (e.g., LPS for monocytes/macrophages) to induce cytokine production. Include appropriate positive and negative controls.
-
Supernatant Collection: Incubate the cells for an appropriate time to allow for cytokine secretion. After incubation, centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add an enzyme-conjugated streptavidin (e.g., HRP-streptavidin).
-
Add a substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Visualizations
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for an this compound cell-based assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent assay results.
NF-κB Signaling Pathway
Caption: The inhibitory effect of this compound on the NF-κB pathway.
PPAR-γ Signaling Pathway
References
Improving the stability of aminosalicylate sodium formulations for long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of aminosalicylate sodium formulations for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in formulations?
A1: The primary degradation pathway for this compound (and its active form, 5-aminosalicylic acid or 5-ASA) is oxidation.[1] This process is often accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen.[2] The oxidation can lead to the formation of a quinoneimine intermediate, which can then undergo further complex reactions, including polymerization, resulting in discoloration of the formulation.[1]
Q2: My this compound solution is turning brown. What is causing this and is it still usable?
A2: A brown discoloration is a common sign of oxidative degradation. This color change indicates that the active pharmaceutical ingredient (API) is breaking down, which can lead to a decrease in potency and the formation of potentially harmful impurities. The United States Pharmacopeia (USP) cautions against using a solution if its color is darker than a freshly prepared one. Therefore, a discolored solution should generally not be used for experimental studies.
Q3: What are the key factors that influence the stability of this compound formulations?
A3: Several factors can impact the stability of this compound formulations:
-
pH: The stability of 5-ASA is pH-dependent. While specific optimal pH ranges can vary based on the formulation, significant degradation can occur at both acidic and alkaline pHs.
-
Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of this compound.
-
Light: Exposure to light, particularly UV light, can accelerate degradation.[3] Formulations should be protected from light.
-
Temperature: Higher temperatures increase the rate of chemical degradation.[3] Therefore, formulations should be stored at controlled room temperature or as specified.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q4: How can I improve the stability of my this compound solution for a long-term study?
A4: To enhance stability, consider the following strategies:
-
Use of Antioxidants: Incorporating antioxidants, such as ascorbic acid or sodium metabisulfite, can help prevent oxidative degradation.[4][5]
-
Inert Atmosphere: Preparing and storing the formulation under an inert atmosphere (e.g., by purging with nitrogen) can minimize exposure to oxygen.[2]
-
pH Optimization: Buffer the formulation to a pH where this compound exhibits maximum stability. This typically requires preliminary formulation studies.
-
Chelating Agents: Adding a chelating agent, like ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze oxidation.
-
Light-Resistant Packaging: Store the formulation in amber or other light-resistant containers to protect it from photodegradation.[3]
Q5: What are the recommended storage conditions for this compound formulations?
A5: According to the USP, this compound should be preserved in tight, light-resistant containers and protected from excessive heat. For long-term studies, it is advisable to store formulations at controlled room temperature (e.g., 25°C with 60% relative humidity) or under refrigerated conditions (2-8°C), depending on the specific formulation's stability profile.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Liquid Formulation
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Oxidation | Confirm if the solution was prepared and stored with exposure to air. | Prepare and store the solution under an inert gas (e.g., nitrogen). Add an appropriate antioxidant to the formulation. |
| Photodegradation | Check if the storage container is clear and exposed to light. | Store the formulation in a light-resistant (amber) container. |
| Incorrect pH | Measure the pH of the formulation. | Conduct a pH-stability profile study to determine the optimal pH for your formulation and use a suitable buffer system. |
| Contamination with Metal Ions | Use high-purity solvents and excipients. | Incorporate a chelating agent (e.g., EDTA) into the formulation. |
Issue 2: Precipitation in the Formulation
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Low Solubility | Verify the concentration of this compound against its solubility at the formulation's pH and temperature. | Adjust the pH or consider using a co-solvent system (after verifying compatibility and stability). |
| Temperature Fluctuation | Review the storage conditions and any temperature excursions. | Store the formulation at a constant, controlled temperature. |
| Interaction with Excipients | Assess the compatibility of all formulation components. | Conduct pre-formulation compatibility studies with all excipients. |
Data Presentation
Table 1: Influence of pH on the Stability of 5-Aminosalicylic Acid (5-ASA) Solutions
| pH | Storage Conditions | Duration | % 5-ASA Remaining |
| 3.0 | Ambient, Protected from Light | 4 days | Stable (qualitative) |
| 5.0 | Ambient, Protected from Light | 4 days | Stable (qualitative) |
| 7.0 | Ambient, Protected from Light | 4 days | Stable (qualitative) |
| 7.4 | Ambient, Protected from Light | 4 days | Stable (qualitative) |
Note: The available data was qualitative, indicating stability without providing specific percentages of degradation.[2] Quantitative studies are recommended to determine precise degradation rates.
Table 2: Results of Forced Degradation Studies on Mesalamine (5-ASA)
| Stress Condition | % Degradation |
| Acid Hydrolysis | 2.1% |
| Base Hydrolysis | 1.86% |
| Oxidation | 1.60% |
| Dry Heat | 1.33% |
Data synthesized from a study on a validated stability-indicating HPLC assay method for mesalamine.[6]
Experimental Protocols
Protocol 1: Long-Term Stability Study of an this compound Formulation
1. Objective: To evaluate the stability of the this compound formulation under long-term storage conditions.
2. Materials:
-
This compound formulation (at least three batches)
-
Stability chambers set to 25°C ± 2°C / 60% RH ± 5% RH
-
Light-resistant containers for the formulation
-
Validated stability-indicating HPLC method
3. Procedure:
-
Package the three batches of the this compound formulation in the intended light-resistant containers.
-
Place the packaged samples into the stability chamber.
-
Withdraw samples at predetermined time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
At each time point, analyze the samples for the following parameters:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound (using the validated HPLC method)
-
Quantification of degradation products (using the validated HPLC method)
-
-
Record all data and analyze trends in the degradation of this compound and the formation of impurities over time.
Protocol 2: Validated Stability-Indicating HPLC Method for this compound
1. Objective: To provide a robust HPLC method for the quantification of this compound and its degradation products.
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]
-
Mobile Phase: Water: Methanol (80:20 v/v)[6]
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 331 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range.
4. Sample Preparation:
-
Accurately dilute the this compound formulation with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm filter before injection.
5. Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation product peaks do not interfere with the main analyte peak.
-
Linearity: Analyze a series of at least five concentrations of the reference standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of reference standard spiked into the formulation matrix.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH) on the results.
Mandatory Visualizations
Caption: Oxidative degradation of this compound.
Caption: Workflow for a long-term stability study.
Caption: Decision tree for troubleshooting discoloration.
References
- 1. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. phmethods.net [phmethods.net]
- 4. The anti-oxidant properties of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
Strategies to enhance the bioavailability of orally administered aminosalicylate sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of aminosalicylate sodium (5-aminosalicylic acid or 5-ASA).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound (5-ASA) is primarily limited by several factors:
-
Poor Physicochemical Properties: 5-ASA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low intestinal permeability.[1][2]
-
Presystemic Metabolism: A significant portion of orally administered 5-ASA is metabolized before reaching systemic circulation. This "first-pass metabolism" occurs in the intestinal wall and the liver, where 5-ASA is converted to its inactive metabolite, N-acetyl-5-ASA (Ac-5-ASA).[3][4][5]
-
Gut Microbiota-Mediated Inactivation: Gut microbes can acetylate 5-ASA, converting it to the inactive N-acetyl-5-ASA, which diminishes its therapeutic efficacy.[6][7][8]
-
Intestinal Secretion: Studies have shown that 5-ASA can be actively transported from the bloodstream back into the intestinal lumen, a process that can significantly affect its tissue levels and overall absorption.[9]
Q2: What are the main formulation strategies to enhance the colonic bioavailability of 5-ASA?
A2: The primary goal for many 5-ASA formulations is not systemic absorption but targeted delivery to the colon for local anti-inflammatory effects. Key strategies include:
-
pH-Dependent Release Coatings: This is a common approach where tablets or microparticles are coated with polymers, such as Eudragit® S100, that are insoluble at the low pH of the stomach and small intestine but dissolve at the higher, near-neutral pH of the terminal ileum and colon.[10][11]
-
Time-Dependent Release Systems: These formulations are designed to release the drug after a predetermined lag time, corresponding to the transit time from the mouth to the colon.[1][12]
-
Enzyme/Microbial-Responsive Systems: This strategy utilizes polymers that are specifically degraded by enzymes (e.g., azoreductases) produced by the anaerobic bacteria residing in the colon.[1][12]
-
Combined Approaches: Some advanced systems combine pH- and enzyme-dependent mechanisms to achieve more precise colonic targeting.[10][13] For instance, a pH-sensitive coating can protect the drug until it reaches the lower gastrointestinal tract, where an enzyme-sensitive matrix then controls its release.[10][13]
Q3: How do prodrugs improve the delivery of 5-ASA to the colon?
A3: Prodrugs are inactive drug derivatives that are converted into the active parent drug within the body. For 5-ASA, the prodrug approach is a highly effective strategy for colon-specific delivery.[14]
-
Mechanism of Action: The 5-ASA molecule is chemically linked to a carrier molecule, often via an azo bond (e.g., sulfasalazine, olsalazine, balsalazide) or an amide or ester bond.[14][15] This linkage renders the drug inactive and prevents its absorption in the upper gastrointestinal tract.[14][16]
-
Activation in the Colon: Once the prodrug reaches the colon, bacterial enzymes (like azoreductases for azo bonds or N-acyl amidases for amide bonds) cleave the bond, releasing the active 5-ASA at its target site.[14][16] This approach minimizes systemic side effects and maximizes drug concentration at the site of inflammation.[14][15]
Q4: What is the role of the gut microbiota in the bioavailability and efficacy of 5-ASA?
A4: The gut microbiota has a dual and critical role:
-
Therapeutic Enabler: As mentioned above, colonic bacteria are essential for activating prodrugs of 5-ASA by cleaving the bonds that link the active drug to its carrier.[16] This is a cornerstone of many successful colon-targeted delivery strategies.
-
Source of Inactivation: Conversely, certain gut bacteria possess acetyltransferase enzymes that can metabolize and inactivate 5-ASA, converting it to N-acetyl-5-ASA.[6][7] The presence and activity of these specific microbial enzymes can lead to variability in clinical response and an increased risk of treatment failure.[6][7] Research suggests that 5-ASA itself may also positively influence the composition of the gut microbiome, potentially fostering a less inflammatory environment.[17]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental studies aimed at enhancing the bioavailability of this compound.
Issue 1: Low Plasma Concentration of 5-ASA in Preclinical Studies
-
Question: We have developed a novel oral formulation of 5-ASA, but pharmacokinetic studies in rats show consistently low plasma concentrations of the parent drug. What could be the cause, and how can we troubleshoot this?
-
Answer: Low systemic exposure of 5-ASA is a common challenge.[18] The primary causes are often rapid presystemic metabolism and poor absorption characteristics.[2][18]
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Extensive First-Pass Metabolism | 1. Quantify Metabolites: Ensure your analytical method accurately measures the primary metabolite, N-acetyl-5-ASA, in plasma.[3][19] A high ratio of Ac-5-ASA to 5-ASA confirms extensive metabolism. 2. In Vitro Metabolic Stability: Use liver microsomes or intestinal S9 fractions to assess the intrinsic metabolic rate of your formulation. 3. Co-administration of Inhibitors: In preclinical models, consider co-administering an inhibitor of N-acetyltransferase (NAT) enzymes to understand the metabolic contribution to low bioavailability. |
| Poor Membrane Permeability | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intrinsic permeability of 5-ASA from your formulation.[9] 2. Incorporate Permeation Enhancers: Experiment with the inclusion of safe and effective permeation enhancers in your formulation. These can transiently open tight junctions or fluidize the cell membrane. |
| Low Aqueous Solubility/Dissolution | 1. pH-Solubility Profile: Determine the solubility of 5-ASA from your formulation across a range of physiologically relevant pH values (e.g., 1.2, 6.8, 7.4).[2] 2. Particle Size Reduction: Investigate micronization or nanocrystal technology to increase the surface area and dissolution rate. 3. Formulation Optimization: Explore the use of solubilizing agents, such as surfactants or cyclodextrins, in your formulation.[20] |
Issue 2: High Variability in Drug Release During In Vitro Dissolution Testing
-
Question: Our colon-targeted 5-ASA tablets show inconsistent release profiles in simulated intestinal and colonic fluids. Why is this happening?
-
Answer: Variability in drug release often points to issues with the formulation's manufacturing process or the robustness of the release mechanism.
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Inconsistent Polymer Coating | 1. Coating Process Validation: Review and validate your coating parameters (e.g., spray rate, temperature, pan speed) to ensure uniform coat thickness. 2. Imaging Analysis: Use techniques like scanning electron microscopy (SEM) to visually inspect the surface of coated tablets or particles for cracks or inconsistencies. |
| Sensitivity to Dissolution Media | 1. Buffer Composition: Ensure the pH and ionic strength of your simulated fluids are precisely controlled and consistent across experiments. 2. Enzyme Activity (for enzyme-responsive systems): If using bacterial enzymes, verify the source, activity, and stability of the enzyme preparation. Run control experiments to confirm enzyme functionality. |
| Excipient Interactions | 1. Excipient Compatibility Studies: Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to check for interactions between 5-ASA and the excipients in your formulation. 2. Optimize Excipient Ratios: Systematically vary the concentration of key excipients (e.g., binders, disintegrants) to assess their impact on the release profile.[21] |
Issue 3: Premature Drug Release in Simulated Gastric or Intestinal Fluid
-
Question: Our pH-dependent, colon-targeted formulation is releasing a significant amount of 5-ASA at pH 1.2 or 6.8, failing to protect the drug for colonic delivery. How can we fix this?
-
Answer: Premature release indicates a failure of the protective mechanism, which is critical for colon-specific targeting.[10][11]
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Insufficient Coating Thickness | 1. Increase Coating Level: Systematically increase the percentage weight gain from the polymer coating and re-evaluate the dissolution profile. Studies have shown that increasing coating concentration delays drug release.[11] |
| Inappropriate Polymer Selection | 1. Verify Polymer Properties: Confirm that the selected polymer has the correct pH-solubility profile for your target. For example, Eudragit® S100 dissolves at pH > 7.0, making it suitable for colonic delivery.[10] 2. Consider a Polymer Blend: Experiment with a combination of polymers to fine-tune the pH at which dissolution begins. |
| Mechanical Failure of Coating | 1. Incorporate Plasticizers: The coating may be too brittle. Add a suitable plasticizer to the coating formulation to improve its flexibility and integrity. 2. Assess Friability: Perform friability testing to ensure the coated tablets or particles can withstand the mechanical stresses of gastrointestinal transit. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on strategies to enhance 5-ASA bioavailability and colonic delivery.
Table 1: In Vitro Release of 5-ASA from Different Colon-Targeted Formulations
| Formulation Type | Simulated Gastric Fluid (pH 1.2, 2h) | Simulated Intestinal Fluid (pH 7.4, 3h) | Simulated Colonic Fluid (with enzymes/fecal matter) | Reference |
| pH-Enzyme Dependent Microparticles | Minimal Release | Minimal Release | 71% release over 20h | [10][13] |
| Triple-Coated Eudragit S100 Tablet | 0.61% | 0.49% (at pH 6.0) | 87.28% (at pH 7.2) | [11] |
| Macromolecular Prodrug (4-AβCyd) | ~20% release | ~23% release | 92% release in rat fecal matter | [20] |
| Amide Prodrug (5-ASA-ALA) | Minimal Release | Minimal Release | Gradual release over 10h in rat colon contents | [15] |
Table 2: Pharmacokinetic Parameters of 5-ASA and N-Ac-5-ASA in Humans
| Parameter | Value | Condition | Reference |
| Limit of Quantification (LOQ) | 50 ng/mL (for both 5-ASA and N-Ac-5-ASA) | HPLC-ESI-MS/MS method | [19] |
| Mean Cmax (5-ASA) | 680 ng/mL | Single 1200 mg oral dose | [19] |
| Mean Cmax (N-Ac-5-ASA) | 1240 ng/mL | Single 1200 mg oral dose | [19] |
| Systemic Absorption | ~20% of dose | Single 800 mg oral dose of a pH-dependent formulation | [22] |
Table 3: Fecal Concentration of 5-ASA with Different Oral Preparations
| Drug & Daily Dose | Mean Concentration in Fecal Water | Subject Group | Reference |
| Pentasa® 2 g | 9.2 mmol/L | Healthy Volunteers | [5] |
| Pentasa® 4 g | 19.0 mmol/L | Healthy Volunteers | [5] |
| Pentasa® 6 g | 24.4 mmol/L | Healthy Volunteers | [5] |
| Olsalazine 2 g | 16.0 mmol/L | Healthy Volunteers | [5] |
Experimental Protocols
Protocol 1: In Vitro Drug Release Study for Colon-Targeted Formulations
This protocol is adapted from methods used to evaluate pH- and enzyme-dependent systems.[10]
-
Apparatus: USP Type I Dissolution Apparatus (Basket method).
-
Conditions: 37°C ± 0.5°C, 100 rpm.
-
Phase 1: Simulated Gastric Fluid (SGF)
-
Medium: 900 mL of 0.1 N HCl (pH 1.2).
-
Duration: 2 hours.
-
Procedure: Place the formulation (e.g., 100 mg of microparticles or one tablet) in the basket. Withdraw samples at predetermined intervals (e.g., 1 and 2 hours).
-
-
Phase 2: Simulated Intestinal Fluid (SIF)
-
Medium: Replace SGF with 900 mL of phosphate (B84403) buffer (pH 7.4).
-
Duration: 3 hours.
-
Procedure: Continue the dissolution test. Withdraw samples at predetermined intervals (e.g., 3, 4, and 5 hours from the start).
-
-
Phase 3: Simulated Colonic Fluid
-
Medium: Replace SIF with 900 mL of phosphate buffer (pH 7.4) containing a specific enzyme (e.g., azoreductase from a colonic bacteria source) or a suspension of rat cecal contents.
-
Duration: Up to 24 hours.
-
Procedure: Continue the dissolution test under anaerobic conditions if using cecal contents. Withdraw samples at appropriate intervals.
-
-
Analysis: Analyze the concentration of 5-ASA in the withdrawn samples using a validated HPLC method.[3][4][23]
Protocol 2: Pharmacokinetic Study in a Rat Model
This protocol outlines a general procedure for assessing the in vivo performance of a 5-ASA formulation.[15]
-
Animals: Male Sprague-Dawley rats, fasted overnight with free access to water.
-
Groups:
-
Group 1 (Test): Oral administration of the novel 5-ASA formulation (e.g., equivalent to 50 mg/kg of 5-ASA).
-
Group 2 (Control): Oral administration of a 5-ASA suspension (50 mg/kg).
-
-
Administration: Administer the formulations via oral gavage.
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the jugular or tail vein into heparinized tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 10,000 g for 10 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Processing & Analysis:
-
Perform protein precipitation on plasma samples (e.g., with methanol (B129727) or perchloric acid).[4][19]
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant for 5-ASA and Ac-5-ASA concentrations using a validated LC-MS/MS method.[19]
-
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Workflow for evaluating novel 5-ASA formulations.
Caption: Factors contributing to low 5-ASA bioavailability.
Caption: Key strategies to improve colonic delivery of 5-ASA.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative bioavailability of 5-aminosalicylic acid from a controlled release preparation and an azo-bond preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal metabolism and transport of 5-aminosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pH–enzyme-dependent mesalamine colon-specific delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in mesalamine colonic delivery systems [elibrary.ru]
- 13. A novel pH-enzyme-dependent mesalamine colon-specific delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. benchchem.com [benchchem.com]
- 19. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macromolecular prodrug of 4-aminosalicylic acid for targeted delivery to inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Bioavailability of single and multiple doses of a new oral formulation of 5-ASA in patients with inflammatory bowel disease and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. helixchrom.com [helixchrom.com]
Identifying and mitigating potential drug interactions with aminosalicylate sodium in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-administration studies involving aminosalicylate sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as para-aminosalicylic acid (PAS), has a dual mechanism of action depending on the therapeutic context.
-
As an Anti-Tuberculosis Agent: Its primary mechanism is the inhibition of folic acid synthesis in Mycobacterium tuberculosis.[1] this compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), a crucial precursor for folic acid synthesis in bacteria.[1] By mimicking PABA, it disrupts the folate pathway, hindering the bacterium's ability to produce essential nucleic acids and other vital cellular components for growth and replication.[1][2]
-
As an Anti-Inflammatory Agent: In the context of inflammatory bowel disease (IBD), aminosalicylates are thought to exert their effects by modulating inflammatory pathways. They are believed to interfere with the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, scavenge reactive oxygen species, and affect leukocyte function and cytokine production. A key target is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.
Q2: What are the most common potential drug interactions to consider when co-administering this compound?
A2: Several significant drug interactions should be carefully considered in co-administration studies. The most commonly cited interactions include:
-
Warfarin (B611796): this compound can enhance the anticoagulant effect of warfarin, leading to an increased risk of bleeding.[3] This is thought to occur through the inhibition of prothrombin synthesis in the liver.
-
Methotrexate (B535133): Co-administration may increase the serum concentration of methotrexate, potentially leading to toxicity. This is believed to be due to competition for renal tubular secretion.
-
Isoniazid (B1672263): this compound can inhibit the absorption and metabolism of isoniazid, another anti-tuberculosis drug, potentially reducing its efficacy.[4][5]
-
Rifampin: To avoid reduced efficacy of rifampin, it is recommended to space the administration of these two drugs.
-
Digoxin (B3395198): Potential for altered digoxin levels.
-
Proton Pump Inhibitors (PPIs) and Antacids: These can alter gastric pH and may affect the absorption of this compound.
-
Oral Contraceptives: The effectiveness of oral contraceptives may be reduced.
Q3: How can I mitigate the potential interaction between this compound and isoniazid in my studies?
A3: The primary interaction between this compound and isoniazid is the inhibition of isoniazid absorption. To mitigate this in a clinical or pre-clinical setting, it is recommended to separate the administration of the two drugs by at least two hours. This allows for the absorption of isoniazid before this compound can interfere. For in vitro studies, this interaction is less of a concern unless you are specifically modeling absorption processes (e.g., using Caco-2 cell monolayers).
Q4: What is the expected impact of this compound on the International Normalized Ratio (INR) in subjects taking warfarin?
A4: Co-administration of this compound with warfarin is expected to increase the INR, indicating a potentiation of the anticoagulant effect. While specific quantitative data for this compound is limited, the interaction is well-documented qualitatively. Researchers should anticipate a significant elevation in INR and a heightened risk of bleeding. Close monitoring of INR is crucial in any co-administration study involving these two drugs.
Troubleshooting Guides
Problem 1: Unexpectedly high variability in pharmacokinetic (PK) data for this compound.
Possible Cause 1: Interaction with co-administered drugs affecting absorption.
-
Troubleshooting:
-
Review all co-administered compounds, including excipients in formulations.
-
Check for the presence of agents that can alter gastric pH, such as antacids or PPIs.
-
If a suspect agent is identified, consider staggering the administration times in your study design.
-
Conduct in vitro permeability assays (e.g., Caco-2) to investigate the potential for absorption-based interactions.
-
Possible Cause 2: Genetic polymorphism in drug-metabolizing enzymes.
-
Troubleshooting:
-
This compound is partly metabolized by N-acetyltransferase (NAT) enzymes. Consider if the animal species or cell lines used have known polymorphisms in these enzymes.
-
If working with human subjects, consider genotyping for NAT2 variants, which can lead to slow, intermediate, or fast acetylator phenotypes and influence drug exposure.
-
Problem 2: Inconsistent results in in vitro drug interaction assays.
Possible Cause 1: Issues with the Caco-2 cell monolayer integrity.
-
Troubleshooting:
-
Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity. TEER values should be within the validated range for your laboratory.
-
Visually inspect the monolayers for any signs of damage or incomplete confluence.
-
Include a low-permeability marker (e.g., mannitol) in your experiments to confirm monolayer tightness.
-
Possible Cause 2: Non-specific binding of test compounds.
-
Troubleshooting:
-
Assess the binding of this compound and the co-administered drug to the experimental apparatus (e.g., plates, tubing).
-
Use low-binding materials where possible.
-
Quantify the recovery of the compounds at the end of the experiment to account for any loss due to binding.
-
Data Presentation
Table 1: Illustrative Quantitative Data on Drug Interactions with Warfarin
| Co-administered Drug | Effect on INR | Magnitude of Change | Onset of Interaction | Recommendations |
| Aminosalicylates (Class Effect) | Increase | Clinically Significant | Variable | Frequent INR monitoring; consider warfarin dose reduction. |
| Amiodarone | Increase | Significant (25-50% warfarin dose reduction may be needed) | Slow (weeks) | Close INR monitoring for several weeks after initiation.[6] |
| Fluconazole | Increase | Significant (25-50% warfarin dose reduction may be needed) | Rapid (days) | Consider holding warfarin for a single dose or reducing the dose for a longer course.[6] |
| Sulfamethoxazole | Increase | Significant (25-50% warfarin dose reduction may be needed) | Rapid (days) | Proactive warfarin dose reduction is often necessary.[6] |
| Rifampin | Decrease | Significant (2- to 5-fold increase in warfarin dose may be needed) | Gradual (weeks) | Frequent INR monitoring and significant warfarin dose escalation are required.[6] |
Table 2: Potential Pharmacokinetic Interactions with this compound
| Co-administered Drug | Potential Pharmacokinetic Change | Proposed Mechanism |
| Isoniazid | Decreased isoniazid absorption and metabolism | Competition for absorption pathways; inhibition of N-acetyltransferase.[4] |
| Methotrexate | Increased methotrexate serum levels | Competition for renal tubular secretion. |
| Probenecid | Increased this compound plasma concentration | Inhibition of renal excretion. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the potential for a co-administered drug to affect the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow or mannitol).
-
Transport Studies:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell plate.
-
This compound (with and without the co-administered drug) is added to the donor chamber (typically the AP side to model absorption).
-
Samples are collected from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vitro CYP450 Inhibition Assay
Objective: To determine if this compound inhibits the activity of major cytochrome P450 (CYP) enzymes.
Methodology:
-
Incubation: Human liver microsomes are incubated with a specific CYP probe substrate and a range of concentrations of this compound. A control incubation without this compound is also performed.
-
Reaction: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
Termination: The reaction is stopped by the addition of a suitable solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control. The IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity) is then calculated.
Mandatory Visualization
References
- 1. What is the mechanism of Sodium Aminosalicylate? [synapse.patsnap.com]
- 2. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of warfarin and aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin Drug Interactions | Anticoagulation Clinic | UC San Diego Health [health.ucsd.edu]
Method for detecting and quantifying impurities in aminosalicylate sodium samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to detecting and quantifying impurities in aminosalicylate sodium samples. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
Impurities in this compound can be categorized into three main types:
-
Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process. A key process-related impurity is m-aminophenol , which can arise from the starting materials or side reactions. Another potential impurity from the synthesis of the active pharmaceutical ingredient is aniline.
-
Degradation Products: this compound is susceptible to degradation, particularly through oxidation. The primary degradation product is also m-aminophenol . Solutions of this compound should be freshly prepared, and any solution that is darker than a freshly prepared one should not be used.[1]
-
Inorganic Impurities: These include substances like heavy metals and chlorides.[1] The United States Pharmacopeia (USP) sets specific limits for these impurities.[1]
Q2: Which analytical technique is most suitable for quantifying impurities in this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for the determination of this compound and its organic impurities. HPLC offers the necessary specificity and sensitivity to separate and quantify the active ingredient from its related substances.[2]
Q3: What are the official methods for impurity testing in this compound?
The United States Pharmacopeia (USP) provides detailed monographs for this compound, which include specific tests for various impurities.[1] These tests outline the analytical procedures and acceptance criteria. Key tests include the limit of m-aminophenol, heavy metals, and chloride.[1] The European Pharmacopoeia (EP) also provides standards for this compound.
Troubleshooting Guide for HPLC Analysis
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting) for the this compound Peak
-
Possible Cause A: Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound.
-
Solution: Ensure the mobile phase pH is controlled and buffered. For this compound, a mobile phase with a pH around 7.0 has been shown to be effective.[2]
-
-
Possible Cause B: Secondary Interactions with the Column: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with the analyte, leading to peak tailing.
-
Solution: Use a well-end-capped column or add a competing amine to the mobile phase to block the active silanol sites.
-
-
Possible Cause C: Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration: Insufficient equilibration time with the mobile phase before starting a sequence of analyses can cause retention time drift.
-
Solution: Ensure the column is equilibrated for a sufficient time until a stable baseline is achieved.
-
-
Possible Cause B: Fluctuations in Mobile Phase Composition or Flow Rate: Issues with the HPLC pump or improperly prepared mobile phase can lead to inconsistent retention times.
-
Possible Cause C: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[7]
-
Problem 3: Ghost Peaks in the Chromatogram
-
Possible Cause A: Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Solution: Use high-purity solvents and flush the system thoroughly between different analyses. Include a blank injection (mobile phase) in your sequence to identify any ghost peaks originating from the system.
-
-
Possible Cause B: Sample Degradation in the Autosampler: this compound solutions can degrade over time.
-
Solution: Prepare sample solutions fresh and use a cooled autosampler if available. The USP advises that solutions of this compound should be prepared within 24 hours of administration.[1]
-
Quantitative Data Summary
The following table summarizes the limits for key impurities in this compound as specified by the United States Pharmacopeia (USP).
| Impurity | Specification (USP) |
| m-Aminophenol | Not more than 0.25%[1] |
| Heavy Metals | Not more than 0.003%[1] |
| Chloride | Not more than 0.042%[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Determination of m-Aminophenol
This protocol is based on the methodology described in the United States Pharmacopeia for the limit of m-aminophenol test.[1]
1. Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A buffered aqueous-organic mixture. A mobile phase consisting of a 50 mM monobasic/dibasic phosphate (B84403) buffer and methanol (B129727) (42.5:42.5:15 v/v/v) adjusted to pH 7.0 with orthophosphoric acid has been reported to be effective.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both this compound and m-aminophenol have adequate absorbance (e.g., 254 nm or 280 nm).[2]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Preparation: Prepare a standard solution of USP m-Aminophenol Reference Standard in the mobile phase at a known concentration.
-
Test Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to obtain a known concentration.[8]
-
Internal Standard Solution (if used): The USP method utilizes an internal standard.[1] A solution of sulfanilamide (B372717) can be used for this purpose.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard preparation and record the peak responses.
-
Inject the test preparation and record the peak responses.
-
Calculate the percentage of m-aminophenol in the this compound sample relative to the standard.
Visualizations
Caption: Experimental workflow for HPLC analysis of impurities.
Caption: Logical relationships of this compound impurities.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol in a new pharmaceutical formulation - CONICET [bicyt.conicet.gov.ar]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. mastelf.com [mastelf.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. This compound - 2012-12-01 | USP-NF [uspnf.com]
Validation & Comparative
Comparative efficacy of aminosalicylate sodium versus mesalamine in IBD models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of aminosalicylate sodium and mesalamine, the active component of many aminosalicylate formulations, in preclinical models of Inflammatory Bowel Disease (IBD). This document summarizes key experimental data, details methodologies for common IBD models, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to Aminosalicylates in IBD
Aminosalicylates are a cornerstone in the treatment of mild to moderate IBD. Their therapeutic effect is primarily mediated by 5-aminosalicylic acid (5-ASA), also known as mesalamine. Various formulations have been developed to optimize the delivery of 5-ASA to the inflamed regions of the gastrointestinal tract. This compound is the sodium salt of mesalamine and is expected to have a similar mechanism of action, which involves the modulation of inflammatory pathways. The key mechanisms of 5-ASA include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which reduces the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1] Additionally, 5-ASA can scavenge reactive oxygen species and inhibit the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
Comparative Efficacy in Preclinical IBD Models
Data Presentation
Table 1: Comparative Efficacy of 5-ASA Formulations in DSS-Induced Colitis in Rodents
| Treatment Group | Dose | Change in Body Weight (%) | Disease Activity Index (DAI) Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) | Histological Score | Reference |
| Control (No Colitis) | - | +5 to +10 | 0 | 8 - 10 | 1 - 5 | 0 - 1 | N/A |
| DSS Control | - | -15 to -25 | 8 - 12 | 5 - 6 | 40 - 60 | 8 - 12 | [2] |
| Mesalamine | 100 mg/kg | -5 to -10 | 3 - 5 | 7 - 8 | 15 - 25 | 3 - 5 | [2] |
| Olsalazine (B1677275) | 100 mg/kg | -7 to -12 | 4 - 6 | 6.5 - 7.5 | 20 - 30 | 4 - 6 | [3][4] |
| Balsalazide (B1667723) | Equimolar to Mesalamine | -6 to -11 | 3 - 5 | 7 - 8 | 18 - 28 | 3 - 5 | [5] |
Table 2: Comparative Efficacy of 5-ASA Formulations in TNBS-Induced Colitis in Rodents
| Treatment Group | Dose | Change in Body Weight (%) | Macroscopic Score | Colon Weight/Length Ratio (mg/cm) | Myeloperoxidase (MPO) Activity (U/g tissue) | Histological Score | Reference |
| Control (No Colitis) | - | +8 to +12 | 0 | 100 - 120 | 2 - 6 | 0 - 1 | N/A |
| TNBS Control | - | -20 to -30 | 4 - 6 | 200 - 250 | 50 - 70 | 9 - 13 | [5] |
| Mesalamine | 100 mg/kg | -8 to -15 | 2 - 3 | 140 - 170 | 20 - 35 | 4 - 6 | [5] |
| Olsalazine | 100 mg/kg | -10 to -18 | 2 - 4 | 150 - 180 | 25 - 40 | 5 - 7 | [3][4] |
| Sulfasalazine | Equimolar to Mesalamine | -9 to -16 | 2 - 3 | 145 - 175 | 22 - 38 | 4 - 7 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility in inducing colitis that resembles human ulcerative colitis.
Protocol:
-
Animal Model: 8-12 week old C57BL/6 mice are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Treatment with aminosalicylate formulations (e.g., mesalamine at 100 mg/kg) is typically initiated concurrently with DSS administration or a few days prior and continued daily via oral gavage.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily by scoring and combining weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The severity of inflammation, crypt damage, and ulceration is scored.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is thought to mimic Crohn's disease due to its induction of a Th1-mediated inflammatory response.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Induction of Colitis: After a 24-hour fast, rats are anesthetized, and a solution of TNBS (e.g., 10-30 mg in 50% ethanol) is instilled intra-rectally via a catheter.
-
Treatment: Daily oral administration of aminosalicylate formulations begins 24 hours after TNBS instillation and continues for the duration of the experiment (typically 7-14 days).
-
Assessment of Colitis Severity:
-
Body Weight: Monitored daily as a general indicator of health.
-
Macroscopic Scoring: The colon is excised, and the severity of inflammation, ulceration, and adhesions is scored.
-
Colon Weight/Length Ratio: An increase in this ratio indicates colonic edema and inflammation.
-
Histological Analysis: Similar to the DSS model, H&E stained sections are scored for inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Performed on colon tissue to quantify inflammation.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by aminosalicylates in the context of IBD.
Caption: Arachidonic Acid Cascade and the inhibitory action of Mesalamine.
Caption: Inhibition of the NF-κB signaling pathway by Mesalamine.
Caption: Activation of the PPAR-γ signaling pathway by Mesalamine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of aminosalicylate formulations in a preclinical IBD model.
Caption: General experimental workflow for preclinical IBD studies.
References
- 1. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jrturnerlab.com [jrturnerlab.com]
- 4. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different aminosalicylate formulations in drug release profiles
For Researchers, Scientists, and Drug Development Professionals
Aminosalicylates, such as mesalamine (5-aminosalicylic acid or 5-ASA), are a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. The therapeutic efficacy of these agents is highly dependent on the localized delivery of the active drug to the inflamed regions of the colon. To achieve this, various oral formulations have been developed with different drug release mechanisms. This guide provides a detailed head-to-head comparison of the in vitro drug release profiles of several commercially available aminosalicylate formulations, supported by experimental data from published studies.
Drug Release Mechanisms of Aminosalicylate Formulations
The primary challenge in oral aminosalicylate therapy is to prevent premature absorption of the drug in the upper gastrointestinal (GI) tract. To overcome this, formulations are designed to release mesalamine in the distal ileum and colon. The main release mechanisms include pH-dependent dissolution, time-dependent (or controlled) release, and multi-matrix (MMX) systems. Some formulations, known as prodrugs, link 5-ASA to a carrier molecule via an azo-bond that is cleaved by bacterial azoreductases in the colon.
Comparative In Vitro Dissolution Data
The following table summarizes the cumulative release of 5-aminosalicylic acid (5-ASA) from various commercially available mesalamine formulations under simulated gastrointestinal pH conditions. The data is compiled from a comparative in vitro dissolution study.[1][2]
| Formulation | Technology | pH 1.0 (2 hours) | pH 6.0 (1 hour) | pH 6.8 (up to 8 hours) |
| PENTASA® | Time-dependent (Ethylcellulose-coated microgranules) | 48% | 56% | 92% (after 6-8 hours) |
| APRISO® | pH-dependent (Enteric-coated granules in a polymer matrix) | 1% | 36% | 100% (after 3 hours) |
| SALOFALK® | pH-dependent (Eudragit-L coating) | <1% | 11% | 100% (after 1 hour) |
| ASACOL® MR | pH-dependent (Eudragit-S coating) | <1% | 0% | 100% (after 4 hours) |
| ASACOL® HD | pH-dependent (Eudragit-S coating) | <1% | 0% | 100% (after 2 hours) |
| MEZAVANT® XL / LIALDA® | Multi-Matrix (MMX) System (pH-dependent coating) | <1% | 0% | 100% (over 6-7 hours) |
Note: The percentages represent the cumulative amount of 5-ASA released.
Experimental Protocols
The data presented above was generated using a standardized in vitro dissolution testing methodology designed to simulate the transit of the formulations through the gastrointestinal tract.
Objective: To compare the dissolution profiles of different mesalamine formulations at physiologically relevant pH values.
Materials and Methods:
-
Formulations Tested: Commercially available mesalamine products including APRISO® (0.375-g capsules), ASACOL® MR (800-mg tablets), ASACOL® HD (800-mg tablets), MEZAVANT® XL (1.2-g tablets), PENTASA® (500-mg tablets), and SALOFALK® (250-mg tablets).[1]
-
Dissolution Apparatus: USP apparatus I (basket) was used for capsule formulations (APRISO®), and USP apparatus II (paddle) was used for all tablet formulations.[1][3] The dissolution bath was maintained at 37 °C (± 0.5 °C).[1][4]
-
Dissolution Media and Procedure: A three-stage dissolution process was employed to mimic the pH progression in the GI tract.[1][4]
-
Sample Analysis: The amount of 5-ASA released was determined by ultraviolet-visible (UV-Vis) spectrophotometry at specific wavelengths for each pH level (e.g., 301 nm at pH 1.0 and 330 nm at pH 6.0 and 6.8).[1]
-
Data Collection: Dissolution data were collected from a minimum of 6 units (tablets or capsules) for each formulation to ensure reproducibility, as per USP guidelines.[1]
Discussion of Release Profiles
The in vitro dissolution data reveals significant differences in the release characteristics of the various mesalamine formulations, which can be attributed to their distinct delivery technologies.
-
pH-Independent Release: PENTASA®, a time-dependent formulation, begins to release mesalamine in the acidic environment of the stomach and continues to do so gradually as it transits through the GI tract.[1][5] This formulation does not rely on a specific pH trigger.[1]
-
pH-Dependent Release: Formulations like ASACOL® MR, ASACOL® HD, and SALOFALK® are designed with enteric coatings (e.g., Eudragit-S) that dissolve at a higher pH, typically found in the terminal ileum and colon.[1][6] The study shows that these formulations release minimal to no drug at pH 1.0 and 6.0, with the majority of the drug being released at pH 6.8.[1][2] It is important to note that the pH in the colon of IBD patients can sometimes be lower than 7.0, which may affect the dissolution of these formulations.[1]
-
Combined Release Mechanisms: APRISO® utilizes a dual-release mechanism, with an enteric coating that dissolves at pH 6.0, followed by a controlled release from a polymer matrix.[1] This results in some drug release in the proximal small intestine and a more extended release thereafter.[1] The Multi-Matrix (MMX) technology in MEZAVANT® XL also combines a pH-dependent coating with a hydrophilic and lipophilic matrix system, designed to provide a slow and homogenous release of mesalamine throughout the entire colon.[7]
Conclusion
The choice of an aminosalicylate formulation can have significant implications for drug delivery to the site of inflammation. In vitro dissolution profiles provide valuable insights into the performance of these complex drug delivery systems under simulated physiological conditions. As demonstrated, pH-dependent formulations effectively prevent premature drug release in the upper GI tract, while time-dependent and multi-matrix systems offer different patterns of gradual release. This comparative data, along with the detailed experimental protocols, serves as a crucial resource for researchers and drug development professionals in the evaluation and design of targeted therapies for inflammatory bowel disease. Further studies are necessary to fully correlate these in vitro findings with in vivo drug release and clinical efficacy.[1]
References
- 1. Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 4. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Direct comparison of two different mesalamine formulations for the maintenance of remission in patients with ulcerative colitis: A double-blind, randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion - J Pharm Biol Sci [jpbs.in]
A Comparative Guide to Analytical Methods for Aminosalicylate Sodium Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of aminosalicylate sodium (sodium p-aminosalicylate), a crucial component in various pharmaceutical formulations. The objective is to offer a comprehensive overview of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), and Titrimetry, supported by experimental data to aid in the selection of the most appropriate method for specific research and quality control needs.
Data Summary
The performance of each analytical method is summarized in the table below, providing a clear comparison of their key validation parameters.
| Parameter | HPLC Method | UV-Visible Spectrophotometry | Titrimetric Method |
| Principle | Chromatographic separation on a reverse-phase column followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Potentiometric or visual titration with a standardized solution. |
| Linearity Range | 0.5 - 11.2 mg/ml (for 5-ASA) | 2 - 30 µg/ml | Not explicitly defined, dependent on titrant concentration. |
| Accuracy (% Recovery) | 98 - 100% | Not explicitly stated in the provided context. | Average deviation of ±0.2% |
| Precision (RSD %) | < 0.6% | Not explicitly stated in the provided context. | Not explicitly stated in the provided context. |
| Limit of Detection (LOD) | 0.093 µg/mL (for a specific MSZ method) | Not explicitly stated in the provided context. | Not applicable for all titrimetric methods. |
| Limit of Quantification (LOQ) | 0.282 µg/mL (for a specific MSZ method) | Not explicitly stated in the provided context. | Not applicable for all titrimetric methods. |
| Specificity | High (stability-indicating) | Moderate (prone to interference from absorbing species) | Low (can be affected by other acidic or basic substances) |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of analytical methods, a critical process to ensure the consistency and reliability of results when different techniques are employed.
Caption: General workflow for cross-validating analytical methods.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound using HPLC, UV-Visible Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive, precise, and accurate, and can be used for the reliable quantification of sodium p-aminosalicylate. It has also been demonstrated to be a stability-indicating method.[1]
-
Chromatographic System:
-
Column: RP-18 column.[1]
-
Mobile Phase: A mixture of 50 mM monobasic/dibasic phosphate (B84403) buffer, and methanol (B129727) (42.5:42.5:15 v/v/v) containing 1.9 g of hydroxytetrabutyl ammonium (B1175870) ionic pair, with the pH adjusted to 7.0 using orthophosphoric acid.[1]
-
Flow Rate: 1.8 mL/min has been used in similar analyses.[2]
-
Detection: UV detector.
-
Injection Volume: 10.0 µL has been used in similar analyses.[2]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample powder and dissolve it in the mobile phase.
-
Filter the solution through a suitable membrane filter before injection.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas for the analyte.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
-
-
Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, robustness, limit of detection, and limit of quantification.[1]
UV-Visible Spectrophotometric Method
This method is based on the inherent ultraviolet absorbance of the this compound molecule.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a specific buffer).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Dissolve a known quantity of the sample in the same solvent used for the standard solutions.
-
Ensure the final concentration falls within the linear range of the calibration curve.
-
-
Procedure:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). For sodium p-aminosalicylate, quantification can be performed at 254 nm.[1]
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve. The Beer-Lambert law can also be applied for calculation.[3]
-
Titrimetric Method (Potentiometric Titration)
A potentiometric titration method has been reported for the assay of para-aminosalicylic acid and its sodium salt.[4]
-
Apparatus: A potentiometer with a suitable electrode system.
-
Reagents:
-
Standardization of Titrant: Standardize the perchloric acid solution against a primary standard like potassium hydrogen phthalate.
-
Procedure:
-
Accurately weigh and dissolve the this compound sample in the chosen solvent.
-
Titrate the sample solution with the standardized perchloric acid titrant.
-
As the endpoint is approached, add carbon tetrachloride to precipitate the reaction products, which helps in sharpening the endpoint.[4]
-
Determine the endpoint of the titration by monitoring the potential change.
-
Calculate the amount of this compound in the sample based on the volume of titrant consumed.
-
References
- 1. Validation of UV-Visible and HPLC method for the determination of sodium p-aminosalicylate and m-aminophenol in a new pharmaceutical formulation - CONICET [bicyt.conicet.gov.ar]
- 2. A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. researchgate.net [researchgate.net]
Synergistic Effects of Aminosalicylate Sodium in Anti-Tuberculosis Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs in synergistic combinations. Aminosalicylate sodium, also known as para-aminosalicylate (PAS) sodium, is a second-line anti-tuberculosis agent that has shown promise in enhancing the efficacy of other anti-TB drugs.[1][2] This guide provides a comparative analysis of the synergistic effects of this compound with other key anti-tuberculosis drugs, supported by available experimental data.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between two antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.[3]
This compound and Isoniazid (B1672263) (INH)
A significant body of evidence supports the synergistic interaction between this compound and isoniazid. A study by Chen et al. (2019) evaluated this combination against 72 clinical isolates of Mycobacterium tuberculosis, including pan-susceptible, MDR-TB, and XDR-TB strains.[1][4] The findings demonstrated a substantial synergistic effect, with a 16-fold and 8-fold decrease in the median minimum inhibitory concentration (MIC50) for INH and PAS, respectively, when used in combination.[1][4] Synergy (FICI ≤ 0.5) was observed in 94.4% of the tested isolates.[1][4]
| Drug Combination | M. tuberculosis Strains | MIC50 Alone (mg/L) | MIC50 in Combination (mg/L) | Fold Decrease in MIC50 | FIC Index | Percentage of Isolates Showing Synergy |
| Isoniazid (INH) | 72 clinical isolates | 4 | 0.25 | 16 | ≤ 0.5 | 94.4% |
| This compound (PAS) | (pan-susceptible, MDR, XDR) | 0.063 | 0.008 | 8 |
Table 1: Synergistic Effect of this compound (PAS) and Isoniazid (INH) against M. tuberculosis [1][4]
This compound with Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (B1679903) (PZA)
Despite the established role of rifampicin, ethambutol, and pyrazinamide as first-line anti-tuberculosis drugs, there is a notable scarcity of publicly available preclinical data quantifying their synergistic interactions with this compound.[5][6] While these drugs are frequently used in combination regimens for treating drug-resistant TB, specific FIC indices from in vitro studies are not readily found in the literature.[6] Clinical observations and historical use in combination therapies suggest a beneficial interaction, but detailed quantitative analysis from checkerboard assays is lacking.[2][6] Further research is warranted to elucidate the in vitro synergistic potential of this compound with these critical anti-TB agents.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents. The following is a generalized protocol for determining the FIC index for this compound and a partner drug against M. tuberculosis.
1. Preparation of Materials:
-
Bacterial Culture: A mid-logarithmic phase culture of M. tuberculosis (e.g., H37Rv or clinical isolates) grown in an appropriate liquid medium such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Solutions: Stock solutions of this compound and the comparator anti-TB drug are prepared in a suitable solvent and sterilized. Serial dilutions are then made to achieve a range of concentrations above and below the known MIC of each drug.
-
96-Well Microtiter Plates: Sterile plates are used to set up the drug concentration matrix.
-
Growth Indicator: A viability indicator such as resazurin (B115843) or AlamarBlue is used to determine bacterial growth.
2. Assay Procedure:
-
Drug Dilution: In a 96-well plate, serial dilutions of this compound are made along the y-axis (rows), and serial dilutions of the partner drug are made along the x-axis (columns). This creates a two-dimensional matrix of drug concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Each plate includes wells with no drugs (growth control), wells with each drug alone (MIC determination), and sterile wells (sterility control).
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
Reading Results: After incubation, the growth indicator is added to each well. A color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is defined as the lowest concentration of a drug that inhibits visible growth. The MIC of each drug in combination is determined from the wells showing no growth.
3. Calculation of FIC Index: The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
The interpretation of the FICI is as described above.
Visualizing Experimental Workflows and Potential Mechanisms
Checkerboard Assay Workflow
Caption: Workflow of the checkerboard assay for determining drug synergy.
Potential Mechanism of Synergy: this compound and Isoniazid
This compound is a structural analog of para-aminobenzoic acid (PABA) and is thought to interfere with folate synthesis in M. tuberculosis.[7] Isoniazid, on the other hand, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The synergistic effect may arise from the simultaneous disruption of two distinct and vital metabolic pathways.
References
- 1. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminosalicylate Sodium's Efficacy in Multi-Drug Resistant Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant tuberculosis (MDR-TB) has necessitated a continuous evolution in treatment strategies, moving from older, often more toxic regimens to newer, more effective all-oral combinations. This guide provides a detailed comparison of the efficacy of aminosalicylate sodium (para-aminosalicylic acid, PAS), a historically significant second-line anti-TB drug, with current therapeutic alternatives. The comparison is supported by available in vitro and clinical data, detailed experimental protocols, and visualizations of key biological and methodological pathways.
Executive Summary
This compound, a bacteriostatic agent that inhibits folate synthesis in Mycobacterium tuberculosis, has long been a component of MDR-TB treatment regimens.[1] However, its use has declined with the advent of more potent and better-tolerated drugs. This guide presents a comparative overview of PAS's efficacy against newer agents such as bedaquiline (B32110) and linezolid, and the highly effective BPaL/BPaLM regimens (bedaquiline, pretomanid, and linezolid, with or without moxifloxacin). While direct head-to-head clinical trial data is scarce, a comparison of in vitro activity and historical clinical outcomes reveals the superior efficacy of modern all-oral regimens.
In Vitro Efficacy: A Comparative Look at Minimum Inhibitory Concentrations
The minimum inhibitory concentration (MIC) is a crucial in vitro measure of a drug's potency against a pathogen. The following tables summarize available MIC data for this compound and key alternative drugs against M. tuberculosis.
Table 1: Comparative In Vitro Activity (MIC) of this compound and Alternatives against Mycobacterium tuberculosis
| Drug | MIC50 (μg/mL) | MIC90 (μg/mL) | Notes |
| This compound (PAS) | 0.063 | - | Data from a study on 72 MTB isolates, including MDR and XDR strains.[2] |
| Bedaquiline | 0.06 | 0.12 | For all isolates.[3] |
| Linezolid | 0.25 | 1.0 | For MDR-TB isolates.[4] |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is for comparative purposes and is drawn from different studies.
Clinical Efficacy: Treatment Outcomes in MDR-TB
The ultimate measure of a drug's efficacy lies in its ability to achieve positive clinical outcomes in patients. The following table contrasts the treatment success rates of historical PAS-containing regimens with modern all-oral regimens.
Table 2: Comparison of Clinical Outcomes for MDR-TB Treatment Regimens
| Regimen Type | Key Drugs | Treatment Duration | Treatment Success Rate | Source |
| Historical PAS-Containing Regimens | PAS, Streptomycin, Isoniazid (B1672263) | 18-24 months | ~50-60% | Historical data preceding modern regimens. |
| BPaL Regimen | Bedaquiline, Pretomanid, Linezolid | 6 months | ~90% | Nix-TB trial.[5] |
| BPaLM Regimen | Bedaquiline, Pretomanid, Linezolid, Moxifloxacin | 6 months | 89% | TB-PRACTECAL trial. |
The evolution of World Health Organization (WHO) guidelines reflects this shift. Initially recommending individualized regimens that often included PAS, the WHO now strongly recommends shorter, all-oral regimens like BPaLM for most people with MDR/RR-TB.[6][7]
Experimental Protocols
Accurate and reproducible experimental data are the foundation of drug development. The following are detailed methodologies for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.
-
96-well microtiter plates.
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.
-
Antimicrobial agent stock solutions.
-
Sterile saline with 0.05% Tween 80.
-
McFarland 0.5 turbidity standard.
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis on Löwenstein-Jensen medium for 3-4 weeks.
-
Aseptically transfer colonies to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 5-10 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of the antimicrobial agents in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 14-21 days.
-
-
Reading Results:
-
The MIC is determined as the lowest drug concentration that shows no visible growth. This can be assessed visually or by using a colorimetric indicator such as Resazurin.
-
Early Bactericidal Activity (EBA) Assay
Objective: To assess the in vivo bactericidal effect of an anti-tuberculosis drug during the initial days of treatment.
Procedure:
-
Patient Selection: Enroll patients with newly diagnosed, smear-positive pulmonary tuberculosis.
-
Sputum Collection: Collect sputum samples from each patient for 2-3 consecutive days before initiating treatment to establish a baseline bacterial load.
-
Treatment Initiation: Administer the investigational drug or regimen to the patients.
-
Daily Sputum Collection: Collect overnight sputum samples daily for the first 14 days of treatment.
-
Quantitative Culture:
-
Homogenize and decontaminate the sputum samples.
-
Prepare serial dilutions of the processed sputum.
-
Plate the dilutions on appropriate culture media (e.g., Middlebrook 7H11 agar).
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates from each day's sputum sample.
-
Calculate the log10 CFU per milliliter of sputum for each day.
-
The EBA is expressed as the mean decrease in log10 CFU/mL/day, typically calculated over the first 2 days of treatment (EBA0-2).[8]
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a prodrug, being metabolized by the folate biosynthesis pathway in Mycobacterium tuberculosis to produce an inhibitory compound.[9]
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Workflow for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While this compound played a crucial role in the history of MDR-TB treatment, its efficacy is surpassed by modern, all-oral regimens. The development of drugs like bedaquiline and linezolid, and their use in combination regimens such as BPaL and BPaLM, represents a significant advancement in the field, offering shorter treatment durations, higher success rates, and improved patient tolerability. For researchers and drug development professionals, the focus has decidedly shifted towards optimizing these newer regimens and discovering novel compounds with even greater potency and safety profiles. The historical context of PAS, however, remains valuable, underscoring the importance of combination therapy and the continuous need for innovation in the face of evolving drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Dose-Ranging Study of the 14-Day Early Bactericidal Activity of Bedaquiline (TMC207) in Patients with Sputum Microscopy Smear-Positive Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. iasociety.org [iasociety.org]
- 7. WHO consolidated guidelines on tuberculosis. Module 4: treatment - drug-resistant tuberculosis treatment, 2022 update [who.int]
- 8. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Gut: A Comparative Guide to In-Vitro and In-Vivo Correlation of Aminosalicylate Sodium Drug Delivery Systems
For researchers and drug development professionals, establishing a predictable relationship between in-vitro dissolution and in-vivo performance is a cornerstone of creating effective oral drug delivery systems. This is particularly critical for locally-acting drugs like aminosalicylate sodium (mesalamine or 5-ASA), where targeted delivery to the colon is paramount for treating inflammatory bowel diseases such as ulcerative colitis.
This guide provides an objective comparison of different mesalamine drug delivery systems, focusing on the in-vitro/in-vivo correlation (IVIVC). By examining experimental data and detailed protocols, we aim to furnish a clear framework for evaluating formulation performance and understanding the biopharmaceutical principles that govern targeted drug release in the gastrointestinal (GI) tract.
The IVIVC Framework: From Lab Bench to Clinical Outcome
An In-Vitro In-Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in-vitro property of a dosage form (typically, the rate of drug dissolution) and a relevant in-vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on developing and evaluating IVIVCs, which can serve as a surrogate for in-vivo bioequivalence studies, streamline formulation development, and help set meaningful dissolution specifications.[3][4]
The development of a robust IVIVC model is a systematic process that involves formulating products with varying release rates, conducting both in-vitro dissolution and in-vivo bioavailability studies, and then mathematically correlating the results.[3]
Comparative Analysis of Mesalamine Formulations
Mesalamine products are designed to delay drug release until the dosage form reaches the distal ileum and colon, maximizing local drug concentration at the site of inflammation. This is typically achieved using pH-sensitive polymer coatings (e.g., Eudragit®) or matrix systems that control drug diffusion.[3][5] The following tables summarize comparative in-vitro and in-vivo data from various studies.
In-Vitro Dissolution Performance
The dissolution profile is a critical performance indicator. Studies show significant variability among different formulations, especially at the higher pH levels representative of the lower GI tract.
Table 1: Comparative In-Vitro Dissolution of Commercial Mesalamine Formulations
| Formulation Type | Coating/Matrix System | % Drug Released at pH 1.0 (2h) & pH 6.4 (1h) | Time to Complete Release at pH 7.2 | Reference |
|---|---|---|---|---|
| Mesalazine EC | pH-sensitive polymer | <1% | ~ 1 hour | [1][6][7] |
| Mesalazin-Kohlpharma | pH-sensitive polymer | <1% | ~ 2 hours | [1][6][7] |
| Multimatrix (Lialda®) | MMX® Technology | <1% | ~ 7 hours | [1][6][7] |
| Eudragit FS30D Coated Pellets | pH-sensitive & time-dependent polymer | Minimal | > 8 hours (lag time) | [8][9] |
| Compritol ATO 888 Matrix | Inert lipid matrix | <10% (first 5h across pH 1.2 & 7.4) | Controlled release over 24h |[10] |
Data synthesized from multiple sources for comparative purposes.
As demonstrated, while most enteric-coated formulations effectively prevent drug release in acidic conditions, their release profiles diverge significantly at neutral to slightly alkaline pH.[1][6][7] Formulations like the multimatrix system show a more extended-release profile compared to those with simpler enteric coatings.[1][6]
In-Vivo Pharmacokinetic Data
In-vivo studies, often conducted in animal models like rabbits or in healthy human subjects, provide essential data on the rate and extent of drug absorption. For locally acting drugs like mesalamine, a delayed time to maximum plasma concentration (Tmax) and a lower peak concentration (Cmax) can indicate successful targeting to the colon.
Table 2: Comparative In-Vivo Pharmacokinetic Parameters of Mesalamine Formulations in Rabbits
| Formulation | Technology | Cmax (µg/mL) | Tmax (hours) | Key Finding | Reference |
|---|---|---|---|---|---|
| Uncoated Pellets | Immediate Release | 1205.28 ± 0.37 | 2 | Premature release in upper GIT | [8][9] |
| Eudragit Coated Pellets | pH-sensitive & time-dependent | 465.94 ± 0.21 | 8 | Desired lag time achieved, indicating colon targeting |[8][9] |
These results show a clear correlation: the Eudragit-coated formulation, which demonstrated delayed release in-vitro, successfully bypassed the upper GIT in-vivo, resulting in a significantly delayed Tmax.[8][9] This suggests a functional relationship between the in-vitro dissolution characteristics and the in-vivo site of drug release. One study noted that the in-vivo start time of absorption was positively correlated with the in-vitro lag time for enteric-coated tablets.[5]
Experimental Protocols: A Closer Look
Reproducible and relevant data depends on standardized experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
In-Vitro Dissolution Testing (USP Apparatus 2)
This method is widely used to simulate the transit of a dosage form through the GI tract.
-
Apparatus: USP Apparatus 2 (Paddle method).
-
Temperature: Maintained at 37 ± 0.5°C throughout the test.
-
Dissolution Media Sequence:
-
Acid Stage (Stomach): 750 mL of 0.1 N HCl (pH 1.0-1.2) for 2 hours.[6][11]
-
Buffer Stage 1 (Small Intestine): The dosage form is transferred to 950 mL of a phosphate (B84403) buffer at pH 6.4-6.8 for 1-3 hours.[6][11]
-
Buffer Stage 2 (Colon): The pH is adjusted to 7.2-7.5 using a phosphate buffer for the remainder of the study (e.g., up to 8-24 hours).[4][6][11]
-
-
Sampling: Aliquots are withdrawn at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours). The drug concentration is typically measured using UV-Vis spectrophotometry or HPLC.[4]
In-Vivo Bioavailability Study
These studies are essential for determining the pharmacokinetic profile of a formulation.
-
Study Design: A single-dose, two-treatment, crossover design is commonly employed. Studies may be conducted under fasting or fed conditions.[11]
-
Subjects: Healthy human volunteers or animal models (e.g., Wistar rats, New Zealand White rabbits).[8][12]
-
Procedure:
-
Subjects are administered a single dose of the test formulation.
-
Blood samples are collected at predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).[11]
-
Plasma is separated and stored frozen until analysis.
-
-
Analytical Method: Plasma concentrations of the parent drug (mesalamine) and its major metabolite (N-acetyl-mesalamine) are quantified using a validated LC-MS/MS method.[13]
-
Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data.[11]
Mechanism of Action: How Mesalamine Works
Understanding the therapeutic action of mesalamine highlights the importance of targeted delivery. Mesalamine exerts its anti-inflammatory effects locally within the colon through multiple pathways.
Mesalamine is believed to reduce inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby decreasing the production of inflammatory mediators like prostaglandins and leukotrienes.[6] Furthermore, it is thought to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in controlling inflammation. By delivering the drug directly to the inflamed colonic tissue, these mechanisms can be maximized while minimizing systemic absorption and potential side effects.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Population pharmacokinetics and IVIVC for mesalazine enteric-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FORMULATION DEVELOPMENT OF COLON TARGETED MESALAMINE PELLETS: IN VITRO-IN VIVO RELEASE STUDY | Semantic Scholar [semanticscholar.org]
- 9. mezquita.uco.es [mezquita.uco.es]
- 10. In vitro controlled release of colon targeted mesalamine from compritol ATO 888 based matrix tablets using factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of in vivo Gastrointestinal Release and Dissolution of Three Locally Acting Mesalamine Formulations in Regions of the Human Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Cost-Effectiveness Landscape of Inflammatory Bowel Disease Therapies: Aminosalicylates Versus Novel Agents
For Immediate Publication
A Comprehensive Comparative Analysis for Researchers and Drug Development Professionals
The therapeutic armamentarium for Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), has expanded dramatically beyond traditional aminosalicylates. The advent of biologics and small molecule inhibitors has revolutionized patient outcomes, particularly in moderate-to-severe disease. However, this innovation comes at a significant financial cost, necessitating a thorough evaluation of the cost-effectiveness of established therapies like aminosalicylate sodium (mesalamine) in comparison to these newer agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform research, clinical trial design, and drug development strategies.
Executive Summary
Aminosalicylates, the cornerstone of treatment for mild-to-moderate IBD for decades, offer a favorable safety profile and lower acquisition costs. However, their efficacy is limited in more severe disease presentations. Newer therapies, including TNF-α inhibitors (infliximab, adalimumab), integrin antagonists (vedolizumab), interleukin inhibitors (ustekinumab), and Janus kinase (JAK) inhibitors (tofacitinib, upadacitinib), have demonstrated superior efficacy in inducing and maintaining remission in patients with moderate-to-severe IBD.
The primary trade-off lies between the lower cost of aminosalicylates and the enhanced efficacy of biologics and JAK inhibitors. For mild-to-moderate UC, aminosalicylates remain a cost-effective first-line option. In moderate-to-severe disease, despite their higher price, the improved clinical outcomes and potential reduction in surgeries and hospitalizations may render newer therapies more cost-effective in the long term. Notably, for patients who have escalated to biologic or JAK inhibitor therapy, evidence suggests that continuing concurrent aminosalicylate treatment is not a cost-effective strategy, as it does not significantly improve efficacy.[1] The introduction of biosimilars for key biologics like infliximab (B1170848) and adalimumab is beginning to alter the cost-effectiveness equation, offering substantial price reductions.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and a selection of newer IBD therapies.
Table 1: Comparative Annual Acquisition Costs (US Market, 2024-2025)
| Drug Class | Drug | Typical Maintenance Dosing | Annual Wholesale Acquisition Cost (WAC) |
| Aminosalicylate | Mesalamine (oral) | 2.4 g/day | ~$3,000 - $10,000 |
| TNF-α Inhibitor | Infliximab (Remicade®) | 5 mg/kg every 8 weeks | ~$40,000 - $70,000 |
| Infliximab-dyyb (Inflectra®, biosimilar) | 5 mg/kg every 8 weeks | ~$15,000 - $25,000 | |
| Adalimumab (Humira®) | 40 mg every other week | ~$83,000 | |
| Adalimumab-adbm (Cyltezo®, biosimilar) | 40 mg every other week | ~$1,000 - $6,600 (low-WAC options available) | |
| Integrin Antagonist | Vedolizumab (Entyvio®) | 300 mg IV every 8 weeks | ~$80,000 |
| Interleukin Inhibitor | Ustekinumab (Stelara®) | 90 mg SC every 8 weeks | ~$95,000 |
| JAK Inhibitor | Tofacitinib (B832) (Xeljanz®) | 5-10 mg twice daily | ~$73,000 |
| Upadacitinib (B560087) (Rinvoq®) | 15-30 mg once daily | ~$81,000 |
Disclaimer: WAC does not reflect net price after rebates and discounts. Costs are estimates and can vary based on formulation, dosage, and pharmacy.
Table 2: Comparative Efficacy in Moderate-to-Severe Ulcerative Colitis (Maintenance of Remission at ~1 Year)
| Drug | Clinical Remission Rate | Placebo Remission Rate | Key Clinical Trial(s) |
| Aminosalicylate (Mesalamine) | ~63% (for maintaining remission in quiescent UC) | ~45% | Pooled data from multiple trials[2] |
| Infliximab | 35% | 16% | ACT-1 |
| Adalimumab | 17% | 9% | ULTRA 2 |
| Vedolizumab | 42% | 16% | GEMINI 1 |
| Ustekinumab | 44% | 24% | UNIFI |
| Tofacitinib (10 mg BID) | 41% | 11% | OCTAVE Sustain[3] |
| Upadacitinib (30 mg QD) | 54% | 11% | U-ACHIEVE Maintenance[4][5] |
Note: Direct head-to-head trials comparing aminosalicylates with biologics/JAK inhibitors in moderate-to-severe UC are lacking. Aminosalicylate data is for maintaining remission in patients with quiescent disease, which represents a different patient population.
Table 3: Comparative Safety Profiles (Reported Adverse Events)
| Drug Class | Common Adverse Events (>5%) | Serious Adverse Events of Interest |
| Aminosalicylates | Headache, abdominal pain, nausea, nasopharyngitis, worsening of colitis (rare)[6] | Nephrotoxicity (rare), pancreatitis (rare), myocarditis (rare)[7] |
| TNF-α Inhibitors | Injection site reactions, upper respiratory infections, headache, abdominal pain | Serious infections (e.g., tuberculosis), worsening of heart failure, lupus-like syndrome |
| Integrin Antagonist | Nasopharyngitis, headache, arthralgia, nausea | Progressive multifocal leukoencephalopathy (PML) - very rare, serious infections, liver injury |
| Interleukin Inhibitor | Nasopharyngitis, headache, fatigue, injection site reactions | Serious infections, non-melanoma skin cancer |
| JAK Inhibitors | Nasopharyngitis, upper respiratory infections, headache, nausea, increased blood creatine (B1669601) phosphokinase | Serious infections, herpes zoster, major adverse cardiovascular events (MACE), thrombosis, malignancy[8] |
Experimental Protocols
Upadacitinib for Moderately to Severely Active Ulcerative Colitis (U-ACHIEVE and U-ACCOMPLISH Induction Trials)
Objective: To evaluate the efficacy and safety of upadacitinib as induction therapy in patients with moderately to severely active ulcerative colitis.
Study Design: Two replicate Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[9]
Patient Population: Adults (16-75 years) with a diagnosis of moderately to severely active UC (Adapted Mayo score of 5-9, with an endoscopic subscore of 2 or 3) for at least 90 days, who had an inadequate response, loss of response, or intolerance to conventional or biologic therapies.[9]
Intervention: Patients were randomized in a 2:1 ratio to receive either oral upadacitinib 45 mg once daily or a matching placebo for 8 weeks.[9]
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving clinical remission per the Adapted Mayo score at week 8.[9]
Key Secondary Endpoints: Included endoscopic improvement, histologic-endoscopic mucosal improvement, and clinical response at week 8.
Randomization: A web-based interactive response technology was used for randomization.[9]
Tofacitinib for Moderately to Severely Active Ulcerative Colitis (OCTAVE Induction 1 and 2 Trials)
Objective: To assess the efficacy and safety of tofacitinib for the induction of remission in patients with moderately to severely active ulcerative colitis.
Study Design: Two identical Phase 3, randomized, double-blind, placebo-controlled trials.[3][10]
Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of moderately to severely active UC (Mayo score of 6-12, with an endoscopic subscore of ≥2 and a rectal bleeding subscore of ≥1) for at least 4 months, who had failed or were intolerant to conventional therapy or a TNF antagonist.[3][10]
Intervention: Patients were randomized in a 4:1 ratio to receive either oral tofacitinib 10 mg twice daily or a matching placebo for 8 weeks.[3][10]
Primary Endpoint: The primary endpoint was the proportion of patients in remission at week 8, defined as a total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.[3]
Key Secondary Endpoints: Included mucosal healing at week 8 and clinical response at week 8.
Randomization: Patients were randomized through an interactive voice or web response system.
Mandatory Visualizations
Caption: A simplified workflow for the medical management of Inflammatory Bowel Disease.
Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.
Caption: The TNF-α signaling pathway and the mechanism of action of TNF-α inhibitors.
Conclusion
The management of IBD is a dynamic field where treatment decisions must balance efficacy, safety, and cost. Aminosalicylates remain a cost-effective and safe option for inducing and maintaining remission in mild-to-moderate ulcerative colitis. However, for patients with more severe disease, the superior efficacy of biologics and JAK inhibitors often justifies their higher cost, particularly when considering the potential for reducing long-term complications and improving quality of life. The increasing availability of biosimilars is a critical development that will continue to shift the cost-effectiveness landscape, potentially allowing for earlier access to highly effective therapies. Future research, including head-to-head clinical trials and real-world evidence studies, will be crucial in further refining treatment algorithms and optimizing the allocation of healthcare resources in the management of IBD.
References
- 1. No Benefit of Concomitant 5-Aminosalicylates in Patients with Ulcerative Colitis Escalated to Biologic Therapy: Pooled Analysis of Individual Participant Data from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Tofacitinib as Induction and Maintenance Therapy for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. bmj.com [bmj.com]
- 7. Significance of 5-Aminosalicylic Acid Intolerance in the Clinical Management of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gutsandgrowth.com [gutsandgrowth.com]
- 9. Upadacitinib as induction and maintenance therapy for moderately to severely active ulcerative colitis: results from three phase 3, multicentre, double-blind, randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tofacitinib in Patients with Ulcerative Colitis: Health-Related Quality of Life in Phase 3 Randomised Controlled Induction and Maintenance Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydrofolate Reductase Inhibitors: Aminosalicylate Sodium, Methotrexate, and Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dihydrofolate reductase (DHFR) inhibitor, aminosalicylate sodium, with two other widely studied DHFR inhibitors: methotrexate (B535133) and trimethoprim (B1683648). The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis, repair, and cellular replication.[1] The inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly dividing cells. This makes DHFR a significant therapeutic target for anticancer and antimicrobial agents.[2][3]
Mechanism of Action: A Comparative Overview
The inhibitors discussed in this guide employ different strategies to inhibit DHFR, with this compound exhibiting a unique prodrug-based mechanism.
This compound (para-aminosalicylic acid)
This compound, in the form of para-aminosalicylic acid (PAS), acts as a prodrug that specifically targets the folate pathway in Mycobacterium tuberculosis.[4][5][6] It is incorporated by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) into the folate pathway, leading to the generation of a hydroxyl dihydrofolate antimetabolite.[4][5][6][7] This resulting metabolite is what ultimately inhibits DHFR enzymatic activity.[4][5][6] This indirect mechanism of action is a key differentiator from direct competitive inhibitors.
Methotrexate
Methotrexate is a potent, classical antifolate that functions as a direct competitive inhibitor of DHFR.[8][9] As a structural analog of dihydrofolate, it binds with very high affinity to the active site of the DHFR enzyme, effectively blocking the binding of the natural substrate.[8][10] This high-affinity binding leads to a strong and sustained inhibition of THF production.[9]
Trimethoprim
Trimethoprim is a synthetic antibiotic that acts as a selective inhibitor of bacterial DHFR.[11][12] It exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, which is the basis for its therapeutic use as an antibacterial agent.[12] Like methotrexate, it is a direct competitive inhibitor that binds to the active site of the enzyme.[13]
Quantitative Comparison of Inhibitory Potency
The efficacy of DHFR inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes available quantitative data for this compound's active metabolite, methotrexate, and trimethoprim. It is important to note that the experimental conditions under which these values were determined may vary between studies, which can influence the absolute values.
| Inhibitor | Target Enzyme | Ki Value | IC50 Value | Reference(s) |
| This compound (as 2'-hydroxyfolate metabolite) | M. tuberculosis DHFR | 750 nM (0.75 µM) | Not Reported | [14][15] |
| Methotrexate | Human DHFR | 1.4 pM - 3.4 pM | Not Reported | [10] |
| E. coli DHFR | Not Reported | 0.003 µM | [16] | |
| Trimethoprim | Human DHFR | 0.5 µM (KD) | Not Reported | [10] |
| E. coli DHFR | 15.9 µM | 22.4 µM | [16] | |
| Recombinant Human DHFR | Not Reported | 55.26 µM | [11] |
Signaling Pathways and Experimental Workflows
The inhibition of DHFR by these compounds initiates a cascade of downstream cellular events and can be studied using established experimental workflows.
Dihydrofolate Reductase Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by DHFR inhibitors.
Caption: Inhibition of DHFR blocks the conversion of DHF to THF, halting nucleotide synthesis.
Experimental Workflow for DHFR Inhibition Assay
The inhibitory activity of these compounds is typically determined using a spectrophotometric enzyme inhibition assay. The workflow for such an assay is depicted below.
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Competitive inhibition of folate absorption by dihydrofolate reductase inhibitors, trimethoprim and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Aminosalicylate Sodium: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of aminosalicylate sodium, a compound utilized in research and pharmaceutical development, is critical for ensuring laboratory safety and environmental protection. Adherence to established protocols mitigates risks associated with chemical waste and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Characteristic | Summary of Information |
| GHS Hazard Statements | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[2] |
| Recommended Method | Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Methods may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] |
| Container Handling | Leave chemicals in their original containers.[3] Handle uncleaned containers as you would the product itself.[3] |
| Prohibited Actions | Do not let the product enter drains.[3] Do not contaminate water, foodstuffs, feed, or seed.[4] Do not discharge to sewer systems.[4] Healthcare facilities are banned from flushing hazardous waste pharmaceuticals down drains.[5][6] |
Detailed Disposal Protocol for this compound
This protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting. These procedures are based on general safety guidelines for pharmaceutical waste and may need to be adapted to comply with specific local and national regulations.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate PPE to prevent exposure.
-
Eye and Face Protection: Use safety goggles or a face shield to protect against dust and splashes.[1][2]
-
Respiratory Protection: In case of dust formation, use a suitable respirator. Avoid breathing in dust.[1]
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.
-
Work Area: Ensure adequate ventilation, such as working in a well-ventilated area or using a fume hood.[2][3]
Step 2: Managing Spills and Contamination
In the event of an accidental spill, follow these procedures to contain and clean the material safely.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Pick up and arrange disposal without creating dust.[3] Use methods like sweeping and shoveling for dry spills.[3]
-
Cleanup: Take up the material dry and dispose of it properly. Clean the affected area to avoid leaving residues.
-
Contaminated Clothing: Immediately take off any contaminated clothing. Wash contaminated clothing before reuse.[1]
Step 3: Preparing for Disposal
Proper preparation of the waste material is crucial for safe handling and disposal.
-
Do Not Mix: Do not mix this compound with other waste materials.[3]
-
Original Containers: Keep the chemical in its original, tightly closed container.[2][3] This prevents misidentification and accidental reactions.
-
Labeling: Ensure the container is clearly labeled. If using a secondary container for spills, label it as "Hazardous Waste Pharmaceuticals."[7]
Step 4: Final Disposal
The final disposal must be conducted in accordance with all applicable regulations.
-
Licensed Disposal Company: The primary method of disposal is to transfer the waste to a licensed and approved waste disposal company.[3]
-
Incineration: A common and recommended method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
-
Regulatory Compliance: All disposal activities must adhere to national and local regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on publicly available safety data. It is not a substitute for a thorough review of applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. fishersci.com [fishersci.com]
- 3. Sodium 4-aminosalicylate dihydrate - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Aminosalicylate Sodium
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aminosalicylate Sodium, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and maintain a safe research environment.
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and safety measures:
| Category | Requirement | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always wear two pairs of gloves when compounding, administering, and disposing of hazardous drugs.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | Use a face shield in situations where splashing is possible.[1][2][3] |
| Skin and Body Protection | Laboratory coat; Protective disposable gown | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] |
| Respiratory Protection | Use in a well-ventilated area; NIOSH-approved respirator | If dust is generated, a respirator is necessary to avoid inhalation.[2][3] |
| Hygiene Measures | Wash hands thoroughly after handling. | Avoid eating, drinking, or smoking in the work area.[4] |
| Engineering Controls | Use in a well-ventilated area. | Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] |
Experimental Protocol: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
-
Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Verify that all required PPE is available and in good condition.
-
Ensure the work area is clean, well-ventilated, and that emergency equipment (eyewash station, safety shower) is accessible and functional.[1]
2. Donning PPE:
-
Put on a laboratory coat and a disposable gown.
-
Don two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[4]
-
Wear safety glasses with side shields or goggles. If there is a risk of splashing, use a face shield.
3. Handling and Use:
-
Handle this compound in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2][3]
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the powder, do so carefully to avoid generating dust.
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Clean the mouth with water and seek medical attention.[1]
5. Storage:
-
Store this compound in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption.
-
Protect from direct sunlight and store under an inert atmosphere.[1]
-
Incompatible materials include strong oxidizing agents.[1]
6. Disposal:
-
Contaminated waste, including empty containers and used PPE, should be considered hazardous.
-
Sweep up any spilled solid material and place it into a suitable, labeled container for disposal.[1]
-
Dispose of contents and containers in accordance with local, regional, and national regulations. Do not let the chemical enter the environment.[1] For unused or expired medication, drug take-back programs are the best option.[5][6] If not available, mix the substance with an undesirable material like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[5][6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
